4-Epi-curcumenol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,5S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFMXVMWEWLJGJ-PAPYEOQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC(=C(C)C)[C@](O3)(C=C2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301114465 | |
| Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350602-21-0 | |
| Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350602-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation of 4-Epi-curcumenol from Curcuma Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 4-Epi-curcumenol, a bioactive sesquiterpenoid, from various Curcuma species. Curcumenol (B1669339) and its isomers have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This document details established extraction and chromatographic protocols, presents quantitative data in a comparative format, and illustrates key workflows and biological pathways.
Extraction Protocols for Curcumenol from Curcuma Rhizomes
The initial step in isolating this compound involves extracting the compound from the dried and powdered rhizomes of Curcuma plants, such as Curcuma wenyujin, Curcuma zedoaria, and Curcuma longa.[1][3][4] The choice of extraction method and solvent significantly impacts the yield and purity of the crude extract. Both conventional and modern techniques have been successfully employed.
1.1. Ultrasonic-Assisted Extraction (UAE)
UAE is a highly efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.
-
Detailed Protocol:
-
Sample Preparation: Dried Curcuma rhizomes are powdered and sieved (e.g., 60-mesh sieve).[1]
-
Solvent and Conditions: A common protocol involves using 70% methanol (B129727) as the solvent.[1] The extraction is performed using an ultrasonic bath or probe system with parameters such as 600 W power and a frequency of 40 kHz for a duration of 30 minutes.[1]
-
Post-Extraction: The resulting mixture is filtered (e.g., through a 0.45 μm pore filter) to separate the extract from the solid plant material.[1] This method has been reported to achieve a high recovery rate of 99.8%.[1]
-
1.2. Pressurized Liquid Extraction (PLE)
PLE, also known as accelerated solvent extraction, uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.
-
Detailed Protocol:
-
Sample Preparation: Dried and powdered rhizome material (particle size 0.2–0.3 mm) is mixed with a dispersing agent like diatomaceous earth and packed into a stainless steel extraction cell.[1][5]
-
Solvent and Conditions: Methanol is a frequently used solvent.[1] Typical extraction parameters include a temperature of 100°C, a pressure of 1000-1500 psi, and a static extraction time of 5 minutes.[1] The system may be flushed at 40-60% of the cell volume.[1]
-
Recovery: This technique has demonstrated a recovery of approximately 90% for curcumenol.[5]
-
1.3. Conventional Solvent Extraction (Maceration & Soxhlet)
These traditional methods are widely used due to their simplicity and scalability.
-
Maceration Protocol:
-
Powdered rhizomes are soaked in a selected solvent (e.g., ethanol, methanol, n-hexane) in a sealed container.[6]
-
The mixture is agitated for a specified period, for instance, shaken for 30 minutes at 40°C.[1]
-
The extract is then separated from the solid residue by filtration or centrifugation (e.g., 4000 rpm).[1]
-
-
Soxhlet Protocol:
-
Powdered plant material is placed in a thimble within a Soxhlet apparatus.
-
A suitable solvent, such as petroleum ether, is heated, and its vapor continuously cycles through the thimble, extracting the desired compounds.[7] This process typically runs for 48 hours.[7]
-
The resulting extract is then concentrated using a rotary evaporator.[8]
-
Quantitative Data: Extraction Methods and Yields
The efficiency of extraction varies depending on the Curcuma species and the methodology employed. The following table summarizes quantitative data reported in the literature. Note that many studies refer to "curcumenol" without specifying the isomer; these methods are generally applicable for the sesquiterpenoid class.
| Curcuma Species | Extraction Method | Solvent | Key Parameters | Yield/Content of Curcumenol (mg/g of dry weight) | Reference |
| C. kwangsiensis | Water Extraction | Water | Reflux | 0.066 | [1] |
| C. wenyujin | Water Extraction | Water | Reflux | 0.271 | [1] |
| C. longa | Water Extraction | Water | Reflux | 0.058 | [1] |
| C. phaeocaulis | Water Extraction | Water | Reflux | 0.310 | [1] |
| Curcuma Radix | Ultrasonic Extraction | 70% Methanol | 600 W, 40 kHz, 30 min | 99.8% Recovery | [1] |
| Curcuma Radix | Pressurized Liquid Extraction | Methanol | 100°C, 1000 psi, 5 min | 90% Recovery | [5] |
Purification and Isolation Protocols
Following crude extraction, chromatographic techniques are essential for the separation and purification of this compound from other co-extracted compounds, including its own isomers like isocurcumenol.[7]
3.1. Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for the qualitative analysis of extracts and for developing optimal solvent systems for column chromatography.
-
Detailed Protocol:
-
Stationary Phase: Silica gel 60F₂₅₄ plates are commonly used.[3]
-
Mobile Phase: A twice-development method has been reported for separating multiple components from Curcuma rhizomes.[3]
-
First development: Chloroform-Methanol-Formic Acid (80:4:0.8, v/v/v).[3]
-
Second development: Petroleum ether-Ethyl acetate (B1210297) (90:10, v/v).[3]
-
-
Visualization: The separated compounds can be visualized by spraying with a 1% vanillin-H₂SO₄ solution followed by heating.[3][9]
-
3.2. Column Chromatography (CC)
CC is the standard technique for the preparative isolation of compounds from a complex mixture.
-
Detailed Protocol:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient elution is typically performed using a non-polar solvent system, gradually increasing the polarity. A common system starts with petroleum ether and gradually introduces ethyl acetate.[7] For instance, a petroleum ether:ethyl acetate (60:40) mixture has been used to isolate isocurcumenol.[7]
-
Fraction Collection: Eluted fractions are collected and analyzed by TLC to pool those containing the target compound.
-
Final Purification: The pooled fractions are concentrated, and the process may be repeated with different solvent systems to achieve high purity.
-
3.3. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus preventing irreversible adsorption and sample degradation. It is particularly effective for separating compounds with similar structures.
-
Detailed Protocol:
-
Two-Phase Solvent System: The selection of the solvent system is critical. For sesquiterpenoids from Curcuma longa, a system of n-heptane-ethyl acetate-acetonitrile-water (9.5:0.5:9:1, v/v/v) has been successfully used.[10]
-
Operation: The crude extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC system.
-
Separation: The apparatus is run at a specific rotational speed and flow rate to achieve separation. The fractions are collected and analyzed by HPLC.[10]
-
Quantitative Data: Chromatographic Separation
The following table outlines typical chromatographic systems used for the analysis and separation of curcumenol and related sesquiterpenoids.
| Technique | Stationary Phase | Mobile Phase / Solvent System | Detection | Purpose | Reference |
| TLC | Silica gel 60F₂₅₄ | 1) Chloroform-Methanol-Formic Acid (80:4:0.8) 2) Petroleum ether-Ethyl acetate (90:10) | 1% vanillin-H₂SO₄ spray | Qualitative analysis and quantification | [3][9] |
| HPLC | C18 column | Acetonitrile/Water or Methanol/Water gradient | UV (e.g., 210-254 nm) | Quantitative analysis | [11] |
| HSCCC | Liquid-Liquid | n-heptane-ethyl acetate-acetonitrile-water (9.5:0.5:9:1, v/v/v) | HPLC analysis of fractions | Preparative separation of sesquiterpenoids | [10] |
| SFC | Viridis BEH OBD column | Supercritical CO₂ with 8-15% Methanol (containing 10 mM oxalic acid) | Not specified | Separation of curcuminoids (analogous compounds) | [12] |
Visualized Workflows and Pathways
5.1. General Isolation Workflow
The following diagram illustrates the typical experimental workflow for the isolation of this compound from Curcuma rhizomes.
Caption: General workflow for this compound isolation.
5.2. Signaling Pathway Inhibition by Curcumenol
Curcumenol has been shown to inhibit IgE-mediated allergic reactions by modulating the Fc epsilon receptor I (FcεRI) signaling pathway in mast cells. This involves the suppression of key tyrosine kinases.[4][13]
Caption: Curcumenol's inhibition of the FcεRI signaling pathway.
Conclusion
The isolation of this compound from Curcuma species is a multi-step process requiring careful optimization of both extraction and purification stages. Modern techniques such as ultrasonic-assisted extraction and pressurized liquid extraction offer high efficiency and recovery rates. Subsequent purification using a combination of chromatographic methods, including column chromatography and potentially high-speed counter-current chromatography, is crucial for obtaining the compound at high purity. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to isolate and study this promising bioactive sesquiterpenoid for potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of four species of Curcuma rhizomes using twice development thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumenol Inhibits Mast Cells Activation in Ovalbumin-Induced Anaphylaxis Model Mice through Modulation of the Fc Epsilon Receptor I Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Various Extraction Techniques of Curcumin—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumour Effects of Isocurcumenol Isolated from Curcuma zedoaria Rhizomes on Human and Murine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient separation of curcumin, demethoxycurcumin, and bisdemethoxycurcumin from turmeric using supercritical fluid chromatography: From analytical to preparative scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Natural Sources of 4-Epi-curcumenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of 4-Epi-curcumenol, a sesquiterpenoid of growing interest for its potential pharmacological activities. This document details its primary plant sources, presents available quantitative data, outlines experimental protocols for its isolation and analysis, and describes related signaling pathways.
Principal Natural Sources
This compound is a natural product primarily found in various species of the genus Curcuma, belonging to the Zingiberaceae (ginger) family. Research has identified its presence in the rhizomes and other parts of these aromatic herbs, which have a long history of use in traditional medicine.
The primary documented source of this compound is Curcuma wenyujin [1]. It has also been reported in other Curcuma species, often alongside its isomers such as curcumenol (B1669339) and isocurcumenol. Species of note include:
-
Curcuma zedoaria (Zedoary)[2]
While the rhizome is the most commonly analyzed part of the plant for these compounds, essential oils from the leaves of some Curcuma species have also been shown to contain related sesquiterpenoids[2].
Quantitative Data
Quantitative analysis of this compound in its natural sources is still an emerging area of research. Much of the available data pertains to its isomer, curcumenol, which often co-exists in the same plant extracts. The following tables summarize the available quantitative data for curcumenol, which can serve as a proxy for estimating the potential presence of this compound.
Table 1: Curcumenol Content in Water Extracts of Various Curcuma Species [3]
| Plant Species | Plant Part | Compound | Concentration (mg/g of dry weight) |
| Curcuma kwangsiensis | Rhizome | Curcumenol | 0.066 |
| Curcuma wenyujin | Rhizome | Curcumenol | 0.271 |
| Curcuma longa | Rhizome | Curcumenol | 0.058 |
| Curcuma phaeocaulis | Rhizome | Curcumenol | 0.310 |
Table 2: Curcumenol Content in n-Hexane Extract of Curcuma zedoaria Leaves [2]
| Plant Species | Plant Part | Compound | Concentration (% of total extract) |
| Curcuma zedoaria | Leaves | Curcumenol | 4.63 |
Experimental Protocols
Detailed experimental protocols for the specific isolation of this compound are not extensively published. However, methodologies for the isolation of its isomers, curcumenol and isocurcumenol, from Curcuma species are well-documented and can be adapted for this compound.
Extraction and Isolation of Isocurcumenol from Curcuma zedoaria Rhizomes
This protocol is adapted from a study on the isolation of isocurcumenol, an isomer of this compound[5].
1. Plant Material Preparation:
-
Shade-dry the rhizomes of Curcuma zedoaria.
-
Powder the dried rhizomes using a blender.
2. Solvent Extraction:
-
Extract the powdered rhizomes with petroleum ether using a Soxhlet apparatus for 48 hours.
-
Remove the solvent from the extract under reduced pressure to obtain the crude petroleum ether extract.
3. Chromatographic Separation:
-
Prepare a silica (B1680970) gel column for chromatography.
-
Apply the crude extract to the silica gel column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate (B1210297).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
The fraction eluted with a 60:40 petroleum ether:ethyl acetate mixture is expected to contain the target compound.
4. Purification:
-
Further purify the active fraction by repeated column chromatography or preparative TLC until a pure compound is obtained.
5. Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[6].
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common and effective method for the qualitative and quantitative analysis of volatile compounds like this compound in essential oils and plant extracts[3][7][8].
1. Sample Preparation:
-
Extract the plant material (e.g., powdered rhizomes) with a suitable solvent such as n-hexane or methanol.
-
Concentrate the extract and, if necessary, derivatize to improve volatility.
2. GC-MS Analysis:
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., RTX WAX).
-
Use helium as the carrier gas.
-
Employ a temperature program to separate the components of the extract.
-
The mass spectrometer is used to identify the compounds based on their mass spectra and retention times by comparison with a library of known compounds (e.g., NIST library).
-
Quantification can be achieved by using an internal standard and creating a calibration curve with a pure standard of this compound.
Signaling Pathways
The specific signaling pathways modulated by this compound are not yet well-elucidated. However, research on its isomer, curcumenol, has identified its involvement in key inflammatory pathways. It is plausible that this compound may exhibit similar biological activities.
Inhibition of the TNFα/NFκB Signaling Pathway (by Curcumenol)
Curcumenol has been shown to mitigate inflammation by inhibiting the Tumor Necrosis Factor-alpha (TNFα)-induced Nuclear Factor-kappa B (NFκB) signaling pathway[9]. This pathway is crucial in the inflammatory response.
Caption: Curcumenol's inhibition of the TNFα/NFκB pathway.
Modulation of the Fc Epsilon Receptor I (FcεRI) Signaling Pathway (by Curcumenol)
Curcumenol has also been demonstrated to inhibit mast cell activation by modulating the FcεRI signaling pathway[10]. This pathway is central to allergic responses. Curcumenol inhibits the activation of Src family tyrosine kinases (Fyn and Lyn) and the downstream spleen tyrosine kinase (Syk)[10].
Caption: Curcumenol's modulation of the FcεRI signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from a Curcuma species.
Caption: General workflow for this compound isolation.
Conclusion
This compound is a promising natural product found predominantly in the Curcuma genus. While specific quantitative data and dedicated signaling pathway studies for this particular isomer are still limited, the existing research on the closely related compound, curcumenol, provides a strong foundation for future investigations. The experimental protocols outlined in this guide offer a starting point for the extraction, isolation, and quantification of this compound, which will be crucial for advancing research into its pharmacological properties and potential therapeutic applications. Further studies are warranted to fully characterize the biological activities and mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijalsr.org [ijalsr.org]
- 3. mdpi.com [mdpi.com]
- 4. Qualitative and quantitative analysis of four species of Curcuma rhizomes using twice development thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumour Effects of Isocurcumenol Isolated from Curcuma zedoaria Rhizomes on Human and Murine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure elucidation and NMR assignments for curcuminoids from the rhizomes of Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative GC-MS analysis of all Curcuma species grown in Sri Lanka by multivariate test | Herath | Ruhuna Journal of Science [rjs.ruh.ac.lk]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Curcumenol Mitigates the Inflammation and Ameliorates the Catabolism Status of the Intervertebral Discs In Vivo and In Vitro via Inhibiting the TNFα/NFκB Pathway [frontiersin.org]
- 10. Curcumenol Inhibits Mast Cells Activation in Ovalbumin-Induced Anaphylaxis Model Mice through Modulation of the Fc Epsilon Receptor I Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of 4-Epi-curcumenol in Zingiberaceae: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 4-Epi-curcumenol, a significant sesquiterpenoid found in various members of the Zingiberaceae family, such as turmeric (Curcuma longa) and ginger (Zingiber officinale). This document details the proposed enzymatic steps, key intermediates, and relevant quantitative data, alongside detailed experimental protocols for the characterization of the involved enzymes.
Introduction to this compound
This compound is a bioactive sesquiterpenoid known for its various pharmacological activities, including anti-inflammatory and antimicrobial properties.[1] As a prominent constituent of the essential oils of several medicinally important plants in the Zingiberaceae family, understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP). The pathway is proposed to proceed through the formation of a germacrene intermediate, followed by hydroxylation and subsequent enzymatic modifications.
Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)
The initial and committing step in the biosynthesis of the germacrane-type sesquiterpenoid backbone is the cyclization of the linear precursor, Farnesyl Pyrophosphate (FPP). In Zingiber officinale, the enzyme (+)-germacrene D synthase has been identified and characterized. This enzyme catalyzes the conversion of FPP to (+)-germacrene D.[2]
Step 2: Hydroxylation of the Germacrene Intermediate
Following the formation of the germacrene skeleton, a hydroxylation reaction is proposed to occur. This step is likely catalyzed by a cytochrome P450 monooxygenase (P450) . While the specific P450 responsible for this reaction in Zingiberaceae has not yet been definitively identified, studies on other plant species have shown that P450s are capable of hydroxylating germacrene A at various positions.[3] Furthermore, a multi-product sesquiterpene synthase from ginger has been shown to produce germacrene D-4-ol, suggesting the enzymatic machinery for such a conversion exists.[4]
Step 3: Subsequent Enzymatic Modifications
The conversion of the hydroxylated intermediate, such as germacrene D-4-ol, to this compound likely involves further enzymatic steps. The exact nature of these reactions, which may include additional oxidations, reductions, or isomerizations, remains to be elucidated. The enzymes catalyzing these final steps in the pathway are currently unknown.
Quantitative Data
While specific quantitative data for this compound is limited, several studies have quantified the related compound, curcumenol, in various Curcuma species. These analyses provide a valuable reference for researchers investigating the accumulation of these sesquiterpenoids.
| Species | Plant Part | Curcumenol Content (mg/g) | Analytical Method | Reference |
| Curcuma kwangsiensis | Water extract | 0.066 | UPLC | [5] |
| Curcuma wenyujin | Water extract | 0.271 | UPLC | |
| Curcuma longa | Water extract | 0.058 | UPLC | |
| Curcuma phaeocaulis | Water extract | 0.310 | UPLC | |
| Curcuma zedoaria | n-hexane extract of leaves | 4.63% (peak area) | GC-MS |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Heterologous Expression and Characterization of (+)-Germacrene D Synthase
This protocol describes the expression of a plant-derived terpene synthase in E. coli for functional characterization.
Materials:
-
Zingiberaceae tissue (e.g., rhizome)
-
RNA isolation kit
-
Reverse transcriptase and dNTPs
-
Gene-specific primers for (+)-Germacrene D Synthase
-
High-fidelity DNA polymerase
-
pET expression vector (or similar)
-
T4 DNA ligase
-
Competent E. coli cells (e.g., BL21(DE3))
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)
-
Farnesyl pyrophosphate (FPP)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM DTT)
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Gene Cloning:
-
Isolate total RNA from the desired Zingiberaceae tissue.
-
Synthesize first-strand cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the putative (+)-Germacrene D Synthase gene using PCR with gene-specific primers.
-
Ligate the PCR product into an appropriate E. coli expression vector.
-
Transform the ligation product into competent E. coli cells for plasmid propagation and sequence verification.
-
-
Protein Expression:
-
Transform the verified expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.
-
Harvest the cells by centrifugation.
-
-
Enzyme Assay:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to obtain the crude enzyme extract.
-
Set up the enzyme reaction by adding a portion of the crude extract to the assay buffer containing FPP (typically 10-50 µM).
-
Overlay the reaction with a layer of hexane to trap volatile products.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Vortex the mixture to extract the products into the hexane layer.
-
Analyze the hexane extract by GC-MS to identify the enzymatic products by comparing their mass spectra and retention times to authentic standards.
-
Coupled Terpene Synthase-Cytochrome P450 Assay in Yeast Microsomes
This protocol describes a method to reconstitute the first two steps of the proposed pathway by co-expressing the terpene synthase and a candidate P450 in yeast and using isolated microsomes for the enzyme assay.
Materials:
-
Yeast expression vectors (e.g., pESC series)
-
Competent yeast cells (e.g., Saccharomyces cerevisiae)
-
Yeast growth media (e.g., YPD or selective synthetic media)
-
Spheroplasting buffer and enzyme (e.g., lyticase or zymolyase)
-
Microsome isolation buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl)
-
Dounce homogenizer
-
Ultracentrifuge
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.4)
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Ethyl acetate
-
LC-MS/MS or GC-MS system
Protocol:
-
Yeast Expression:
-
Clone the coding sequences of the (+)-Germacrene D Synthase and a candidate P450 gene from a Zingiberaceae species into compatible yeast expression vectors.
-
Co-transform the plasmids into a suitable yeast strain.
-
Grow the transformed yeast in an appropriate liquid medium to a high density.
-
Induce protein expression according to the vector system's instructions (e.g., by adding galactose).
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Wash the cells and convert them to spheroplasts using a lytic enzyme.
-
Gently lyse the spheroplasts in microsome isolation buffer using a Dounce homogenizer.
-
Perform a series of differential centrifugation steps to pellet the microsomal fraction (typically a high-speed spin at 100,000 x g).
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Coupled Enzyme Assay:
-
Set up the reaction by combining the isolated microsomes, FPP, and NADPH in the assay buffer.
-
Incubate the reaction at 30°C for 1-3 hours.
-
Stop the reaction and extract the products with an organic solvent like ethyl acetate.
-
Dry the organic extract and resuspend it in a suitable solvent.
-
Analyze the products by LC-MS/MS or GC-MS to detect the formation of hydroxylated germacrene D. The identity of the product can be confirmed by comparison with authentic standards if available, or by detailed mass spectral fragmentation analysis.
-
Future Directions
The complete elucidation of the this compound biosynthetic pathway requires the identification and characterization of the missing enzymes, particularly the specific cytochrome P450 monooxygenase and the subsequent modifying enzymes. Future research should focus on:
-
Transcriptome analysis of Zingiberaceae species known to produce this compound to identify candidate P450s and other enzyme classes that are co-expressed with germacrene D synthase.
-
Functional screening of these candidate enzymes through heterologous expression and in vitro or in vivo assays.
-
Metabolic engineering in microbial hosts to reconstitute the entire pathway and optimize the production of this compound.
This technical guide serves as a foundational resource for researchers aiming to unravel the complexities of sesquiterpenoid biosynthesis in the Zingiberaceae family and to harness this knowledge for biotechnological and pharmaceutical applications.
References
- 1. Redesigning the Molecular Choreography to Prevent Hydroxylation in Germacradien-11-ol Synthase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct production of di-hydroxylated sesquiterpenoids by a maize terpene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Epi-curcumenol: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Epi-curcumenol, a sesquiterpenoid of interest for its potential therapeutic applications. This document includes a summary of its physicochemical characteristics, detailed experimental protocols for its analysis and evaluation, and an exploration of its known biological activities and associated signaling pathways.
Physical and Chemical Properties
This compound is a natural product found in plants of the Curcuma genus.[1] It is an isomer of the more extensively studied curcumenol (B1669339). While specific experimental data for this compound is limited, the properties of curcumenol provide a close approximation due to their structural similarity.
Table 1: Physicochemical Properties of this compound and its Isomer, Curcumenol
| Property | This compound | Curcumenol (Isomer Reference) |
| Molecular Formula | C₁₅H₂₂O₂[2] | C₁₅H₂₂O₂[3][4] |
| Molecular Weight | 234.3 g/mol [2] | 234.33 g/mol |
| CAS Number | 350602-21-0 | 19431-84-6 |
| Appearance | Not specified | White needle-like crystal |
| Melting Point | Not specified | 113–115 °C |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Insoluble in water; soluble in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO) |
| Spectral Data | Not specified | UV (MeOH): λmax 248 nmIR (CHCl₃): 3432, 2934, 1457 cm⁻¹¹H NMR & ¹³C NMR: Available |
Experimental Protocols
Isolation and Purification of Curcumenol from Curcuma Species (General Protocol adaptable for this compound)
This protocol describes a general method for the extraction and isolation of curcumenol from the rhizomes of Curcuma species, which can be adapted for the isolation of this compound.
-
Extraction:
-
Dried and powdered rhizomes of the Curcuma plant are subjected to solvent extraction. Ethanol is a commonly used solvent for efficient extraction.
-
Maceration or Soxhlet extraction can be employed. For maceration, the powder is soaked in the solvent for an extended period (e.g., 7 days) with periodic agitation.
-
The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
The crude extract is then subjected to column chromatography for fractionation.
-
Silica gel is a common stationary phase.
-
A gradient elution system with solvents of increasing polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to separate the different components of the extract.
-
-
Purification:
-
Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and concentrated.
-
Further purification can be achieved by repeated column chromatography or by recrystallization to obtain the pure compound.
-
Figure 1. Workflow for the isolation of this compound.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Figure 2. Experimental workflow for the MTT assay.
Measurement of Nitric Oxide Production using Griess Assay
The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).
-
Sample Collection: Collect cell culture supernatants after treatment with this compound.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples and standards in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for a short period to allow for the colorimetric reaction to occur.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm. The concentration of nitrite in the samples can be determined from the standard curve.
Quantification of Inflammatory Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying specific proteins, such as the inflammatory cytokines TNF-α and IL-6.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).
-
Blocking: Block the unoccupied sites in the wells to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) that will bind to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of the cytokine is determined by comparison to the standard curve.
Biological Activity and Signaling Pathways
Research on curcumenol, a close structural analog of this compound, has demonstrated significant anti-inflammatory and anti-cancer properties. These effects are largely attributed to the modulation of key signaling pathways, particularly the Akt/NF-κB and MAPK pathways.
Inhibition of the Akt/NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of the inflammatory response and cell survival. In many disease states, including cancer and chronic inflammation, the NF-κB pathway is constitutively active.
Curcumenol has been shown to inhibit the activation of NF-κB. The mechanism of this inhibition involves the upstream kinase Akt. Akt can phosphorylate and activate IκB kinase (IKK), which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.
Sesquiterpenoids like curcumenol can suppress the phosphorylation of Akt, thereby preventing the activation of IKK. This leads to the stabilization of IκBα, which remains bound to NF-κB in the cytoplasm, thus inhibiting its transcriptional activity.
Figure 3. Proposed mechanism of this compound in the Akt/NF-κB pathway.
Downstream Effects of NF-κB Inhibition
The inhibition of NF-κB activation by this compound is expected to lead to a reduction in the expression of various pro-inflammatory mediators, including:
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Enzymes: Inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide (NO).
By suppressing the production of these molecules, this compound can exert its anti-inflammatory effects. Furthermore, since NF-κB also regulates genes involved in cell proliferation and apoptosis, its inhibition can contribute to the anti-cancer activity of this compound.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 4-Epi-curcumenol
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Epi-curcumenol, a sesquiterpenoid derived from plants of the Curcuma genus, is a natural product of interest for its potential biological activities[1]. A critical parameter for its investigation and application in research and drug development is its solubility in various solvents. This document provides a comprehensive overview of the available solubility data for this compound and the closely related compound, curcumenol (B1669339). It also outlines a generalized experimental protocol for solubility determination and visualizes key workflows and biological pathways to guide further research.
Introduction to this compound
This compound (CAS No. 350602-21-0) is a natural product found in the rhizomes of plants such as Curcuma zedoaria[1][2]. It belongs to the class of sesquiterpenoids, which are known for a wide range of biological activities[3]. Understanding its physicochemical properties, particularly solubility, is fundamental for designing in vitro and in vivo experiments, as well as for developing potential therapeutic formulations.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble | |
For enhanced solubility, it is suggested to warm the solution to 37°C and use sonication in an ultrasonic bath.
Solubility Profile of Curcumenol (A Related Compound)
Due to the limited data on this compound, the solubility profile of its isomer, curcumenol, is often referenced. Curcumenol shares the same molecular formula (C₁₅H₂₂O₂) and exhibits a range of biological effects, including anti-inflammatory and anti-cancer activities. While the spatial arrangement of atoms differs, their solubility characteristics may show some similarities.
Table 2: Qualitative Solubility of Curcumenol
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Insoluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Other Organic Solvents | Soluble | |
The low water solubility of compounds like curcumenol is a known challenge that can hinder their clinical application.
Experimental Protocol for Solubility Determination
While a specific protocol for this compound is not published, a standard method for determining the solubility of a solid compound in a given solvent is the shake-flask method, followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (powder)
-
Selected solvent (e.g., Ethanol, DMSO, Water)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow undissolved solid to settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.
-
Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant. Filter the supernatant through a syringe filter to remove any fine particles. Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantitative Analysis: Analyze the diluted sample using a validated HPLC method. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or µg/mL.
Caption: Experimental workflow for solubility determination.
Biological Context: Signaling Pathways
The biological activities of curcumenol, a related compound, have been investigated, providing insights into potential mechanisms of action that may be relevant for this compound. For instance, curcumenol has been shown to induce cell death (ferroptosis) in lung cancer cells through a specific signaling pathway.
Caption: Curcumenol-induced ferroptosis pathway in lung cancer.
This pathway highlights how curcumenol can modulate non-coding RNAs to trigger a specific form of cell death, providing a valuable starting point for investigating the anticancer potential of its isomers like this compound.
Conclusion and Future Directions
While qualitative data indicates that this compound is soluble in common organic solvents, there is a clear need for quantitative studies to precisely determine its solubility in a range of pharmaceutically and experimentally relevant solvents. The generalized protocol provided herein offers a standard methodology for obtaining this crucial data. Furthermore, exploring the biological pathways affected by this compound, drawing parallels from related compounds like curcumenol, will be essential for elucidating its therapeutic potential. Future research should focus on generating robust physicochemical data to support the advancement of this compound in the drug discovery pipeline.
References
4-Epi-curcumenol: A Technical Guide on its Discovery, Natural Occurrence, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Epi-curcumenol, a sesquiterpenoid found in various plant species, particularly within the genus Curcuma. Due to the limited specific research on the 4-Epi isomer, this document synthesizes the available information on curcumenol (B1669339), a closely related and often co-occurring compound, to infer the probable characteristics and activities of this compound. This guide covers its discovery, natural distribution, physicochemical properties, and significant biological activities, with a focus on its anti-inflammatory mechanisms. Detailed experimental protocols for the isolation, characterization, and biological evaluation of this class of compounds are provided to facilitate further research and drug development efforts.
Introduction
This compound is a natural sesquiterpenoid belonging to the guaiane (B1240927) class of compounds. It is recognized as a stereoisomer of curcumenol, a well-studied bioactive molecule isolated from medicinal plants of the Zingiberaceae family.[1] While the scientific literature is abundant with studies on "curcumenol," specific investigations into the distinct properties of its 4-Epi epimer are scarce. This guide aims to consolidate the existing knowledge on curcumenol as a proxy to understand the potential of this compound, highlighting its natural occurrence and promising biological activities, particularly its anti-inflammatory effects through the modulation of key signaling pathways.
Discovery and Natural Occurrence
The discovery of curcumenol dates back to the mid-20th century from the edible rhizome of Curcuma zedoaria.[2] It has since been identified as a primary constituent in the essential oils of several Curcuma species, which are widely used in traditional medicine.[2] this compound, identified by its unique CAS number 350602-21-0, is a recognized natural product found in plants of the Curcuma genus.[1]
The quantitative presence of curcumenol, which likely includes its epimers, varies among different Curcuma species and is influenced by factors such as geographical origin and processing methods.
Table 1: Quantitative Occurrence of Curcumenol in Various Curcuma Species
| Plant Species | Plant Part | Extraction Method | Curcumenol Content (mg/g of dry weight) | Reference |
| Curcuma kwangsiensis | Rhizome | Water Extract | 0.066 | [2] |
| Curcuma wenyujin | Rhizome | Water Extract | 0.271 | |
| Curcuma longa | Rhizome | Water Extract | 0.058 | |
| Curcuma phaeocaulis | Rhizome | Water Extract | 0.310 |
Physicochemical and Spectroscopic Data
Table 2: Physicochemical and Spectroscopic Data for Curcumenol
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | |
| Molecular Weight | 234.34 g/mol | |
| Appearance | Colorless oil | |
| UV (MeOH) λmax | 248 nm | |
| IR (CHCl₃) νmax | 3432, 2934, 1457 cm⁻¹ | |
| ¹H NMR (CDCl₃) | See original literature for detailed shifts | |
| ¹³C NMR (CDCl₃) | See original literature for detailed shifts | |
| Mass Spectrum (GC-MS) m/z | 234 (M+), 189, 147, 145, 133, 121, 119, 105, 91 |
Note: Researchers should perform detailed spectroscopic analysis for unequivocal identification of this compound.
Biological Activities and Mechanism of Action
Curcumenol and its related compounds have been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. The primary mechanism underlying its potent anti-inflammatory activity involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Anti-inflammatory Activity
The anti-inflammatory effects of curcumenol are attributed to its ability to suppress the production of pro-inflammatory mediators. This is achieved through the modulation of key signaling cascades, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.
The diagram below illustrates the proposed mechanism by which curcumenol exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound
This protocol describes a general method for the extraction and isolation of curcumenol and its epimers from Curcuma rhizomes.
Caption: General Workflow for Isolation of this compound.
Methodology:
-
Extraction: The dried and powdered rhizomes of a selected Curcuma species are subjected to solvent extraction, typically using ethanol or hexane, through methods like maceration or Soxhlet extraction.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with the expected Rf value for curcumenol.
-
Preparative HPLC: Fractions rich in the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a chiral column to separate the different stereoisomers, yielding pure this compound.
Characterization
The purified this compound should be characterized using a suite of spectroscopic techniques to confirm its structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are essential for assigning the complete structure. Nuclear Overhauser Effect (NOE) experiments can help determine the relative stereochemistry.
-
Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry of the chiral centers.
Anti-inflammatory Activity Assays
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Principle: This assay quantifies the transcriptional activity of NF-κB using a reporter gene system where the luciferase gene is under the control of an NF-κB response element.
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Seeding: Seed the transfected cells in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate NF-κB activation with an appropriate inducer, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control.
Conclusion
This compound is a naturally occurring sesquiterpenoid with significant potential for drug development, particularly in the area of anti-inflammatory therapeutics. While much of the current understanding is extrapolated from studies on its isomer, curcumenol, the available data strongly suggests that this compound likely possesses potent biological activities. Its ability to modulate the NF-κB signaling pathway positions it as a promising candidate for further investigation. This technical guide provides a foundational framework for researchers to explore the specific properties of this compound, from its isolation and characterization to the detailed evaluation of its therapeutic potential. Further stereospecific studies are crucial to delineate the unique contributions of the 4-Epi isomer to the overall bioactivity of curcumenol-containing natural extracts.
References
4-Epi-curcumenol: A Technical Overview for Researchers
CAS Number: 350602-21-0 Molecular Formula: C₁₅H₂₂O₂
This technical guide provides a comprehensive overview of 4-Epi-curcumenol, a sesquiterpenoid of interest to the scientific community, particularly those in drug discovery and development. Due to the limited availability of in-depth experimental data specifically for this compound, this document also includes detailed information on its well-studied isomer, curcumenol (B1669339), to provide a valuable comparative context and a foundation for future research.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 350602-21-0 | [1][2] |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
Biological Activity
This compound has demonstrated anti-inflammatory properties. Research has indicated its ability to modulate key inflammatory mediators. While detailed mechanistic studies are not extensively available, initial findings suggest its potential as a subject for further investigation in inflammatory disease research.
A study investigating the anti-inflammatory mechanisms of compounds from Curcuma mangga rhizomes reported the following activity for this compound:
| Biological Target | IC₅₀ Value | Cell Line |
| Prostaglandin E2 (PGE2) Release | 42.5 µM | RAW 264.7 macrophages |
This study also noted that this compound had an effect on the mRNA expression of inducible nitric oxide synthase (iNOS).
Experimental Protocols
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol is widely used to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., curcumenol) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A cell viability assay, such as the MTT assay, should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.[3]
-
2. Prostaglandin E₂ (PGE₂) Release Assay
This assay measures the inhibition of PGE₂ production, another key inflammatory mediator, in stimulated cells.
-
Cell Culture and Stimulation: Similar to the NO production assay, RAW 264.7 cells are cultured and stimulated with LPS.
-
Assay Procedure:
-
Following treatment with the test compound and LPS stimulation, collect the cell culture supernatant.
-
The concentration of PGE₂ in the supernatant is quantified using a commercial Prostaglandin E₂ ELISA kit according to the manufacturer's instructions.
-
The results are typically expressed as the percentage of inhibition of PGE₂ release compared to the LPS-stimulated control.[4][5]
-
Antimicrobial Activity Assay
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Assay Procedure:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate with the appropriate broth.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Signaling Pathways (Based on Curcumenol Studies)
Extensive research on curcumenol has elucidated its interaction with key inflammatory signaling pathways. These findings provide a valuable framework for investigating the mechanisms of action of its isomers, such as this compound.
1. NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Studies on curcumenol have shown that it can inhibit the activation of this pathway.[1][6]
Caption: Curcumenol's inhibition of the NF-κB signaling pathway.
2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Curcumenol has been shown to modulate this pathway.[1][7]
Caption: Curcumenol's inhibitory effect on the p38 MAPK signaling pathway.
Conclusion
This compound represents a molecule with demonstrated anti-inflammatory potential that warrants further in-depth investigation. While specific experimental data and mechanistic studies for this particular isomer are currently limited, the extensive research on the related compound, curcumenol, provides a strong foundation and valuable methodological and conceptual frameworks for researchers. The protocols and pathway information detailed in this guide are intended to facilitate and inspire future studies to fully elucidate the therapeutic potential of this compound.
References
- 1. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumenol Inhibits Mast Cells Activation in Ovalbumin-Induced Anaphylaxis Model Mice through Modulation of the Fc Epsilon Receptor I Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Curcumin and Curcumol Inhibit NF-κB and TGF-β1/Smads Signaling Pathways in CSE-Treated RAW246.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preliminary Biological Screening of 4-Epi-curcumenol: A Technical Guide
Introduction
4-Epi-curcumenol is a sesquiterpenoid compound, a secondary metabolite primarily isolated from various plant species of the Zingiberaceae family, such as Curcuma wenyujin (zedoary)[1][2]. As a natural product, it has garnered interest in pharmacological research for its potential therapeutic applications. Structurally related to curcumenol (B1669339), this compound is being investigated for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][3][4]. This technical guide provides an in-depth overview of the preliminary biological screening of this compound and its related isomer, curcumenol, summarizing key findings, experimental methodologies, and relevant signaling pathways for researchers, scientists, and drug development professionals.
Anti-inflammatory Activity
Curcumenol has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Studies have shown its ability to reduce the production of pro-inflammatory mediators in various cell models.
Key Findings and Data
Research indicates that curcumenol can markedly decrease the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells[5][6]. This inhibitory effect is crucial for mitigating neuroinflammation. The compound also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade[5][6].
| Model System | Compound | Concentration | Effect | Reference |
| LPS-stimulated BV-2 microglia | Curcumenol | 20 µM | Inhibition of NO, IL-6, and TNF-α production | [5] |
| LPS-stimulated BV-2 microglia | Curcumenol | 20 µM | Suppression of iNOS and COX-2 protein expression | [5] |
| HaCaT NF-κB reporter cells | Curcumenol | Not specified | Anti-inflammatory activity noted | [7] |
Experimental Protocols
1.2.1. Cell Culture and Treatment BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are pre-treated with curcumenol for 2 hours before stimulation with lipopolysaccharide (LPS) (0.4 µg/mL) for a specified duration (12-24 hours) to induce an inflammatory response[5].
1.2.2. Nitric Oxide (NO) Assay The production of nitric oxide is quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid). The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
1.2.3. Western Blot Analysis To assess protein expression levels (iNOS, COX-2, p-Akt, p-p38, p-IκBα), cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[8].
Signaling Pathway Visualization
Curcumenol exerts its anti-inflammatory effects primarily by inhibiting the Akt-dependent NF-κB activation and downregulating the p38 MAPK signaling pathway[1][5][6].
Caption: Curcumenol's anti-inflammatory mechanism via Akt/NF-κB and p38 MAPK pathways.
Anticancer Activity
Curcumenol and related compounds from Curcuma species have been shown to possess cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
Key Findings and Data
Studies have reported that curcumenol can induce apoptosis and inhibit the proliferation of cancer cells. For instance, it has shown lethal effects against stomach cancer AGS cells[1]. More recently, curcumenol was found to inhibit malignant progression and promote ferroptosis in triple-negative breast cancer (TNBC) cells[8]. It also demonstrated the ability to enhance the sensitivity of TNBC cells to conventional chemotherapy agents like paclitaxel[8].
| Cancer Type | Cell Line | Compound | IC50 Value | Effect | Reference |
| Stomach Cancer | AGS | Curcumenol & others | 212 - 392 µM | Cytotoxicity | [1] |
| Triple-Negative Breast Cancer | TNBC cells | Curcumenol | Not specified | Inhibits survival, promotes ferroptosis, modulates apoptosis and EMT | [8] |
| Various Cancers | Various cell lines | Curcumin | Not specified | Modulates multiple signaling pathways (JAK/STAT, NF-κB, PI3K/Akt) | [9][10] |
Experimental Protocols
2.2.1. Cell Viability Assay (MTT Assay) Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for 24-72 hours. After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The IC50 value, the concentration required to inhibit 50% of cell growth, is then calculated.
2.2.2. Apoptosis and Cell Cycle Analysis Apoptosis can be detected using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry. For cell cycle analysis, cells are fixed in ethanol, treated with RNase A, and stained with PI. The DNA content is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M)[11].
Experimental Workflow Visualization
The general workflow for screening the anticancer potential of a natural product like this compound involves a series of in vitro assays.
Caption: General workflow for in vitro anticancer screening of this compound.
Antimicrobial Activity
Compounds derived from Curcuma species, including curcumenol, have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents[1][2][4].
Key Findings and Data
While specific data for this compound is limited, related compounds from turmeric show broad-spectrum antimicrobial activity. Curcumin, a major component, is effective against various Gram-positive and Gram-negative bacteria[12]. It has shown efficacy against pathogens like Staphylococcus aureus, Escherichia coli, and Streptococcus pyogenes[12][13]. The antimicrobial action is often attributed to the disruption of bacterial cell division and integrity[12].
| Microorganism | Compound | Activity Metric | Value | Reference |
| Streptococcus pyogenes | Curcumin | Median MIC | 31.25 µg/mL | [12] |
| Methicillin-sensitive S. aureus | Curcumin | Median MIC | 250 µg/mL | [12] |
| Acinetobacter lwoffii | Curcumin | Median MIC | 250 µg/mL | [12] |
| Antibiotic-resistant bacteria | Curcumin Nanoparticles | Effective Concentration | < 2 µg/mL | [13] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
3.2.1. Minimum Inhibitory Concentration (MIC) Determination The MIC is determined using the broth microdilution method. A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth[12].
Anti-Allergic Activity
Recent studies have highlighted the role of curcumenol in modulating allergic reactions by targeting mast cell activation.
Key Findings and Data
Curcumenol has been shown to inhibit IgE-mediated allergic reactions. In animal models, it alleviates anaphylactic symptoms and reduces plasma levels of histamine (B1213489) and IgE[14][15]. In vitro, it dose-dependently inhibits the degranulation of mast cells[14][15].
Signaling Pathway Visualization
The anti-allergic effect of curcumenol is mediated by the suppression of the FcεRI signaling pathway in mast cells. It inhibits the activation of key tyrosine kinases like Fyn and Lyn, which are upstream regulators of the allergic cascade[14][15].
References
- 1. mdpi.com [mdpi.com]
- 2. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 350602-21-0 | APA60221 | Biosynth [biosynth.com]
- 4. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Curcumenol inhibits malignant progression and promotes ferroptosis via the SLC7A11/NF-κB/TGF-β pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Turmeric and Curcumin in Prevention and Treatment of Chronic Diseases: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Anti-Cancer Effect of Four Curcumin Analogues on Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Potential of Curcumin: Therapeutic Potential and Challenges to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curcumenol Inhibits Mast Cells Activation in Ovalbumin-Induced Anaphylaxis Model Mice through Modulation of the Fc Epsilon Receptor I Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumenol Inhibits Mast Cells Activation in Ovalbumin-Induced Anaphylaxis Model Mice through Modulation of the Fc Epsilon Receptor I Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
4-Epi-curcumenol quantification in plant extracts using HPLC
An Application Note for the Quantification of 4-Epi-curcumenol in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the quantification of this compound, a bioactive sesquiterpenoid found in various medicinal plants, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology covers sample extraction, chromatographic conditions, and comprehensive method validation parameters. This guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry to ensure accurate and reproducible quantification of this compound in complex plant matrices.
Introduction
This compound is a sesquiterpenoid alcohol, an isomer of curcumenol (B1669339), which is a major bioactive constituent in plants of the Curcuma genus (Zingiberaceae family).[1] These compounds are known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-bactericidal, and anti-cancer effects.[1] Accurate quantification of specific isomers like this compound is crucial for the quality control of herbal medicines, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such phytochemicals due to its high resolution and sensitivity.[2][3] This document outlines a robust HPLC-UV method for this purpose.
Experimental Protocols
Materials and Reagents
-
Plant Material: Dried and powdered rhizomes of the target plant species (e.g., Curcuma wenyujin).
-
Reference Standard: this compound (purity >98%).
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water. Formic acid (analytical grade).
-
Extraction Solvents: Ethanol (B145695) (70%), Methanol, Hexane:Ethyl Acetate (85:15 v/v).[4]
-
Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or nylon).
Sample Preparation: Extraction
The extraction of terpenoids from plant material is a critical step that can be influenced by the choice of solvent and method.[5] Ultrasound-assisted extraction is an efficient method for extracting curcumenol and related compounds.[3]
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Accurately weigh 1.0 g of the dried plant powder into a conical flask.
-
Add 25 mL of 70% ethanol as the extraction solvent.[3]
-
Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 200-600 W for 30-45 minutes at room temperature.[3]
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue one more time to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of HPLC-grade methanol to achieve a target concentration (e.g., 1 mg/mL).
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The method for curcuminoids can be adapted for this compound.
| Parameter | Recommended Condition |
| HPLC System | A system with a quaternary pump, autosampler, column oven, and PDA/UV-Vis detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6] |
| Mobile Phase | A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile).Alternative Isocratic: Acetonitrile:Methanol:Water (40:23:37 v/v/v).[6][7] |
| Flow Rate | 1.0 mL/min.[8] |
| Injection Volume | 10 µL.[8] |
| Column Temperature | 30-40 °C.[8] |
| Detection | UV detection at 210 nm (typical for sesquiterpenoids without extensive chromophores). Wavelength may need optimization. |
| Run Time | Approximately 30-40 minutes, depending on the gradient profile. |
Preparation of Standards and Calibration
-
Stock Solution: Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.
-
Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from approximately 1 to 100 µg/mL.
-
Calibration Curve: Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by the correlation coefficient (R²), which should be ≥ 0.999.
Method Validation
The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability.
-
Specificity: The ability to assess the analyte in the presence of other components. This is confirmed by comparing the chromatograms of a blank, a standard, and a plant extract to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Assessed over a range of concentrations. A linear relationship should be observed with R² > 0.999.[9]
-
Precision: Evaluated as repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should be less than 2%.[1]
-
Accuracy: Determined by a recovery study using the standard addition method. Known amounts of the standard are added to a sample, and the recovery is calculated. Recovery rates between 95% and 105% are generally considered acceptable.[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1][3][9]
Data Presentation
Quantitative data from the validation and sample analysis should be presented clearly.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range (µg/mL) | 1.0 - 100.0 | - |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 102.1% | 95% - 105% |
| Precision (% RSD) | Intra-day: 0.85%Inter-day: 1.52% | < 2% |
| LOD (µg/mL) | 0.33 | - |
| LOQ (µg/mL) | 0.98 | - |
Table 2: Quantification of this compound in Different Curcuma spp. Extracts
| Plant Species | Extraction Method | This compound Content (mg/g of dry weight) | % RSD (n=3) |
| Curcuma wenyujin | UAE with 70% EtOH | 2.54 | 1.8 |
| Curcuma phaeocaulis | Maceration (MeOH) | 1.89 | 2.1 |
| Curcuma longa | UAE with 70% EtOH | 0.75 | 2.5 |
Note: Data in tables are representative and should be generated for each specific application.
Visualizations: Workflow and Biological Context
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Signaling Pathway Diagram
Curcumenol has been shown to inhibit IgE-mediated allergic reactions by suppressing the Fc Epsilon Receptor I (FcεRI) signaling pathway.[10] It directly targets the Src family kinases Lyn and Fyn, which are critical initiating kinases in mast cell activation.[10]
Caption: Inhibition of the FcεRI pathway by this compound.
Conclusion
The HPLC-UV method described provides a reliable and robust approach for the quantification of this compound in plant extracts. Proper sample preparation and method validation are paramount to achieving accurate and reproducible results. This application note serves as a comprehensive guide for laboratories involved in the analysis of natural products, ensuring the quality and consistency of plant-based materials and derived products.
References
- 1. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. mdpi.com [mdpi.com]
- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. journals2.ums.ac.id [journals2.ums.ac.id]
- 10. Curcumenol Inhibits Mast Cells Activation in Ovalbumin-Induced Anaphylaxis Model Mice through Modulation of the Fc Epsilon Receptor I Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 4-Epi-curcumenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epi-curcumenol is a natural sesquiterpenoid found in various medicinal plants, including those of the Curcuma genus. As a stereoisomer of curcumenol, its accurate detection and quantification are crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies in drug development. This document provides detailed application notes and experimental protocols for the analytical determination of this compound using modern chromatographic techniques. While specific validated methods for this compound are not extensively reported in the literature, the following protocols are adapted from established methods for its isomer, curcumenol, and provide a strong foundation for method development and validation. A this compound reference standard is commercially available and essential for these applications.[1]
General Experimental Workflow
The analytical process for this compound determination typically involves sample preparation, chromatographic separation and detection, and data analysis. The following diagram illustrates a general workflow.
Caption: General workflow for the analysis of this compound.
Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the quantification of phytochemicals. This method is suitable for the analysis of this compound in plant extracts and formulations.
Experimental Protocol
1. Sample Preparation (Adapted from methods for Curcumenol)
-
Plant Material (e.g., Curcuma rhizomes):
-
Dry the plant material at a controlled temperature (e.g., 50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 60-80 mesh).
-
Accurately weigh approximately 1.0 g of the powdered sample into a flask.
-
Add 50 mL of methanol (B129727) and perform ultrasonic extraction for 30 minutes at 40 kHz.[2]
-
Alternatively, pressurized liquid extraction (PLE) can be used with methanol at 100°C and 1000 psi for higher efficiency.[2]
-
After extraction, cool the solution to room temperature and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC-DAD Instrumentation and Conditions (Representative)
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient could be:
-
0-15 min: 40-60% A
-
15-25 min: 60% A
-
25-35 min: 60-80% A
-
35-40 min: 80-40% A (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at a wavelength determined by the UV spectrum of the this compound reference standard (typically in the range of 200-220 nm for sesquiterpenoids).
3. Calibration Curve
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.
4. Data Presentation: Expected Method Performance (Based on Curcumenol data)
| Parameter | Expected Value | Reference |
| Linearity (r²) | > 0.999 | [3] |
| Intra-day Precision (RSD) | < 2% | [2] |
| Inter-day Precision (RSD) | < 2% | [2] |
| Recovery | 98 - 102% | [2] |
Application Note 2: Sensitive Detection of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and semi-volatile compounds like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers high sensitivity and specificity. This method is particularly useful for identifying and quantifying the compound in essential oils and complex plant extracts.
Experimental Protocol
1. Sample Preparation
-
Essential Oil or Oleoresin:
-
Dilute the sample in a suitable solvent such as n-hexane or ethyl acetate.
-
-
Plant Material:
-
Perform steam distillation or solvent extraction (e.g., with hexane) to obtain the volatile fraction.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute a known volume in a suitable solvent for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions (Representative)
-
Instrument: Agilent 7890B GC system coupled to a 5977B MS detector or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
3. Identification and Quantification
-
Identification: Compare the retention time and mass spectrum of the analyte with that of a this compound reference standard. The mass spectrum can also be compared with spectral libraries (e.g., NIST).
-
Quantification: Use an internal standard method for accurate quantification. Prepare calibration curves by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
4. Data Presentation: Expected Method Performance (Based on Curcumenol data)
| Parameter | Expected Value | Reference |
| Linearity (r²) | > 0.99 | [2] |
| Limit of Detection (LOD) | ng/mL range | [2] |
| Limit of Quantification (LOQ) | ng/mL range | [2] |
| Recovery | 90 - 110% | [2] |
Application Note 3: High-Throughput Analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides superior sensitivity, selectivity, and speed, making it the method of choice for bioanalytical studies, such as pharmacokinetics, and for the analysis of trace levels of this compound in complex matrices like plasma or tissue homogenates.
Experimental Protocol
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the UPLC-MS/MS system.
2. UPLC-MS/MS Instrumentation and Conditions (Representative)
-
Instrument: Waters ACQUITY UPLC system coupled to a Xevo TQ-S triple quadrupole mass spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard need to be determined by infusing the standards into the mass spectrometer.
3. Data Presentation: Expected Method Performance (Based on Curcumenol data)
| Parameter | Expected Value | Reference |
| Linearity (r²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 0.33–10.78 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.81–2.54 ng/mL | [2] |
| Intra-day Precision (RSD) | < 15% | [2] |
| Inter-day Precision (RSD) | < 15% | [2] |
| Recovery | 90.20–107.60% | [2] |
Method Validation Workflow
A crucial step after developing an analytical method is its validation to ensure reliability and accuracy. The following diagram outlines the key parameters for method validation according to ICH guidelines.
Caption: Key parameters for analytical method validation.
Conclusion
The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the detection and quantification of this compound. While the methods are based on those established for its isomer, curcumenol, they serve as an excellent starting point for the development of specific and validated assays for this compound. The availability of a reference standard is paramount for achieving accurate and reproducible results. Researchers are encouraged to perform thorough method validation to ensure the suitability of the chosen method for their specific application.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS method for quantitative analysis of curcumin in mouse plasma and brain tissue and its application in pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 4-Epi-curcumenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory properties of 4-Epi-curcumenol. The protocols detailed below are based on established methodologies for assessing key inflammatory mediators and signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, the provided data tables summarize findings for the closely related compound, curcumenol (B1669339), and the well-studied anti-inflammatory agent, curcumin (B1669340), to offer a comparative reference.
Data Presentation
The following tables summarize the inhibitory effects of curcumenol and curcumin on various inflammatory markers. These values can serve as a benchmark for evaluating the potency of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value | Reference |
| Curcumin | Primary microglia | LPS | 3.7 µM | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Stimulant | Inhibition | Concentration | Reference |
| Curcumenol | TNF-α | BV-2 microglia | LPS | Marked decrease | Not specified | [2] |
| Curcumenol | IL-6 | BV-2 microglia | LPS | Marked decrease | Not specified | [2] |
| Curcumin | TNF-α, IL-6, IL-8, MCP-1 | U937 monocytes | High Glucose | Significant decrease | 0.01–1 µM | [3] |
Table 3: Modulation of Inflammatory Signaling Pathways
| Compound | Pathway | Target Protein | Effect | Cell Line | Stimulant | Concentration | Reference |
| Curcumenol | NF-κB | p-p65, p-IκBα | Inhibition | NP cells | TNF-α | 50 µM | [4] |
| Curcumenol | MAPK | p-p38, p-ERK | Inhibition | BV-2 microglia | LPS | Not specified |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay quantifies nitrite (B80452), a stable and soluble breakdown product of nitric oxide (NO). The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this colored product is proportional to the NO concentration.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells with LPS and solvent for the compound) and a negative control (cells without LPS).
-
-
Sample Collection:
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
-
Griess Reaction:
-
In a 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)
Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as TNF-α and IL-6, in a sample. This protocol utilizes a sandwich ELISA format.
Protocol:
-
Cell Culture and Treatment:
-
Seed BV-2 microglial cells or RAW 264.7 macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induce cytokine production by stimulating the cells with LPS (1 µg/mL) for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α and IL-6 and follow the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Finally, add a substrate solution (e.g., TMB) and stop the reaction.
-
-
Measurement and Analysis:
-
Measure the absorbance at 450 nm.
-
Determine the cytokine concentrations in the samples by interpolating from the standard curve.
-
NF-κB Activity Assay (Luciferase Reporter Assay)
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate.
Protocol:
-
Cell Transfection:
-
Seed HaCaT keratinocytes or HEK293T cells in a 96-well plate.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with this compound for 1 hour.
-
Stimulate NF-κB activation with an appropriate inducer, such as TNF-α (10 ng/mL), for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This is particularly useful for assessing the phosphorylation status of key signaling proteins, which indicates their activation.
Protocol:
-
Cell Culture, Treatment, and Lysis:
-
Seed appropriate cells (e.g., RAW 264.7 or BV-2) in 6-well plates.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to observe protein phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands to quantify the relative protein expression levels. Normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: NF-κB and MAPK signaling pathways.
References
- 1. Safety and anti-inflammatory activity of curcumin: a component of tumeric (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Curcumin Supplementation Lowers TNF-α, IL-6, IL-8, and MCP-1 Secretion in High Glucose-Treated Cultured Monocytes and Blood Levels of TNF-α, IL-6, MCP-1, Glucose, and Glycosylated Hemoglobin in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Curcumenol Mitigates the Inflammation and Ameliorates the Catabolism Status of the Intervertebral Discs In Vivo and In Vitro via Inhibiting the TNFα/NFκB Pathway [frontiersin.org]
Application Notes and Protocols for Mechanism of Action Studies of 4-Epi-curcumenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Scientific literature extensively details the mechanism of action of curcumenol (B1669339). However, specific research on its stereoisomer, 4-Epi-curcumenol, is limited. This document provides a comprehensive guide to studying the mechanism of action of this compound, leveraging the substantial data available for curcumenol as a predictive framework. The experimental protocols outlined herein are standard methods applicable to the investigation of novel compounds like this compound. All data and depicted signaling pathways are based on studies of curcumenol and should be considered as a hypothetical basis for the investigation of this compound.
Introduction
This compound is a natural sesquiterpenoid found in plants of the Curcuma genus. Its close structural relative, curcumenol, has demonstrated significant anti-inflammatory and anti-cancer properties. These biological activities are attributed to its ability to modulate key cellular signaling pathways. This document provides detailed protocols and data, primarily based on curcumenol research, to guide the investigation into the mechanism of action of this compound.
Predicted Biological Activities and Mechanisms of Action
Based on studies of curcumenol, this compound is predicted to exhibit anti-inflammatory and anti-cancer effects through the modulation of several key signaling pathways, including NF-κB, Akt, and MAPK.
Anti-Inflammatory Effects
Curcumenol has been shown to suppress inflammatory responses in various cell types.[1][2] A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Curcumenol has been found to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent activation of inflammatory mediators.[4]
Furthermore, curcumenol has been reported to suppress the activation of the Akt and p38 MAPK (mitogen-activated protein kinase) signaling pathways, which are also involved in the regulation of inflammation.
Anti-Cancer Effects
Curcumenol has demonstrated cytotoxic effects against a range of cancer cell lines. The proposed anti-cancer mechanisms involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation, migration, and invasion. One of the key pathways implicated in the anti-cancer activity of curcumenol is the NF-κB pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation. By inhibiting NF-κB, curcumenol can sensitize cancer cells to apoptosis. Additionally, curcumenol has been shown to modulate the expression of apoptosis-related proteins, such as the Bcl-2 family members.
Data Presentation
The following tables summarize quantitative data for curcumenol from published studies. These values can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Curcumenol in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| 4T1 | Triple-Negative Breast Cancer | 98.76 | 24 | |
| 95.11 | 48 | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | 190.2 | 24 | |
| 169.8 | 48 | |||
| HeLa | Cervical Cancer | 242.8 | 72 | |
| DLA | Dalton's Lymphoma Ascites | Not specified | 24 & 48 | |
| A549 | Lung Cancer | Not specified | 24 & 48 | |
| K-562 | Chronic Myelogenous Leukemia | Not specified | Not specified | |
| KB | Oral Squamous Cell Carcinoma | Not specified | Not specified |
Table 2: Anti-Inflammatory Activity of Curcumenol and Related Compounds
| Compound | Assay | Cell Line | IC50 | Reference |
| Curcumenol | PGE2 release | RAW 264.7 | 35.3 µM | |
| This compound | PGE2 release | RAW 264.7 | 42.5 µM | |
| Curcumenol | iNOS mRNA expression | RAW 264.7 | Dose-dependent downregulation | |
| This compound | iNOS mRNA expression | RAW 264.7 | Dose-dependent downregulation | |
| Curcumenol | COX-2 mRNA expression | RAW 264.7 | Dose-dependent downregulation | |
| This compound | COX-2 mRNA expression | RAW 264.7 | No effect |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis for NF-κB Signaling Pathway
This protocol is used to investigate the effect of this compound on the activation of the NF-κB pathway.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages or a cancer cell line)
-
6-well plates
-
This compound
-
LPS (or another appropriate stimulus)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events). Include unstimulated and LPS-only controls.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate the signaling pathways potentially modulated by this compound, based on the known mechanisms of curcumenol.
Caption: Proposed anti-inflammatory mechanism of this compound.
References
- 1. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Curcumenol Mitigates the Inflammation and Ameliorates the Catabolism Status of the Intervertebral Discs In Vivo and In Vitro via Inhibiting the TNFα/NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF-κB and MAPK pathways, and ameliorates DMM-induced OA in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Epi-curcumenol as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 4-Epi-curcumenol as a reference standard in phytochemical analysis. This document is intended to guide researchers in the accurate quantification and identification of this compound in various plant matrices and herbal formulations, particularly within the Curcuma genus.
Introduction
This compound is a sesquiterpenoid compound and a natural product found in various species of the Zingiberaceae family, including turmeric (Curcuma longa) and zedoary (Curcuma zedoaria).[1][2] As an isomer of curcumenol, it is essential to have a reliable reference standard for its accurate identification and quantification in complex botanical extracts. The use of a well-characterized reference standard is crucial for quality control, standardization of herbal products, and pharmacological studies.[3] this compound's biological activities, including the modulation of inflammatory pathways, make it a compound of interest for drug discovery and development.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [2] |
| Molecular Weight | 234.33 g/mol | [1][2] |
| CAS Number | 350602-21-0 | [1] |
| Appearance | White to off-white powder | Inferred from curcumenol[4] |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and other organic solvents. Insoluble in water. | Inferred from curcumenol[4] |
Storage and Stability
Proper storage of the this compound reference standard is critical to maintain its integrity and ensure accurate analytical results.
| Condition | Recommendation | Reference |
| Long-term Storage (Powder) | -20°C for up to 3 years | [1] |
| In Solvent | -80°C for up to 1 year | [1] |
| Shipping | Shipped with blue ice or at ambient temperature for short durations. | [1] |
It is recommended to prepare stock solutions fresh and store them in tightly sealed vials.[5] Avoid repeated freeze-thaw cycles to prevent degradation.[5]
Experimental Protocols
The following protocols are provided as examples and may require optimization based on the specific laboratory equipment, sample matrix, and analytical goals.
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of this compound for calibration curves and as a control.
Materials:
-
This compound reference standard
-
HPLC-grade methanol or ethanol
-
Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Analytical balance
-
Pipettes
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Transfer the weighed standard to a 1 mL volumetric flask.
-
Dissolve the standard in a small amount of HPLC-grade methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with methanol and mix thoroughly.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with the mobile phase to be used in the HPLC analysis.
-
A typical concentration range for a calibration curve might be 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Extraction from Curcuma Rhizomes
Objective: To extract this compound and other phytochemicals from plant material for analysis.
Materials:
-
Dried and powdered Curcuma rhizomes
-
Methanol or ethanol (analytical grade)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Accurately weigh approximately 1 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC or GC-MS analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound in a sample extract. The following are example starting conditions and may need to be optimized.
| Parameter | Recommended Condition |
| Instrument | HPLC system with a UV or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Water (e.g., 70:30, v/v) or a gradient elution if co-elution is an issue. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm (or as determined by UV scan of the reference standard) |
Analysis:
-
Inject the prepared working standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
The following tables summarize hypothetical quantitative data for a this compound reference standard, which should be determined for each new batch.
Table 1: Purity and Characterization of this compound Reference Standard
| Parameter | Method | Result |
| Purity | HPLC-UV (210 nm) | ≥ 98% |
| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure |
| Moisture Content | Karl Fischer Titration | < 0.5% |
| Residual Solvents | GC-HS | < 0.1% |
Table 2: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a plant sample using a reference standard.
Caption: Figure 1: Experimental Workflow for Quantification.
Signaling Pathway
While specific signaling pathways for this compound are not extensively documented, its isomer, curcumenol, has been shown to modulate inflammatory responses.[6] Curcumenol can inhibit the NF-κB and MAPK signaling pathways.[6] The following diagram illustrates a generalized inflammatory signaling pathway that may be influenced by this compound, based on the activity of curcumenol.
Caption: Figure 2: Potential Anti-inflammatory Signaling Pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | 350602-21-0 | APA60221 | Biosynth [biosynth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review [mdpi.com]
- 5. abmole.com [abmole.com]
- 6. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Investigating the Neuroprotective Effects of 4-Epi-curcumenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epi-curcumenol, a sesquiterpene compound, is a natural product found in plants of the Zingiberaceae family, such as turmeric.[1] While research specifically on this compound is emerging, studies on its closely related epimer, curcumenol (B1669339), have demonstrated significant neuroprotective properties.[2][3][4][5] This document provides a summary of the current understanding of the neuroprotective mechanisms of curcumenol, which are likely shared by this compound, and detailed protocols for investigating these effects. The primary mechanisms of action appear to be the modulation of inflammatory pathways and the mitigation of oxidative stress.
The neuroprotective effects of curcumenol are attributed to its ability to inhibit key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] By suppressing these pathways, curcumenol can reduce the production of pro-inflammatory mediators in microglia, the brain's resident immune cells, thereby protecting neurons from inflammatory damage. Furthermore, curcumenol has been shown to protect neuronal cells from oxidative stress-induced cell death.
These application notes and protocols are designed to provide researchers with the necessary information to explore the neuroprotective potential of this compound in in vitro models of neuroinflammation and oxidative stress.
Data Presentation
The following tables summarize the quantitative data from studies on curcumenol, which can serve as a starting point for designing experiments with this compound.
Table 1: Neuroprotective Effects of Curcumenol Against Oxidative Stress
| Cell Line | Stressor | Curcumenol Concentration | Observed Effect | Reference |
| NG108-15 (mouse neuroblastoma-rat glioma hybridoma) | Hydrogen Peroxide (H₂O₂) | 4 µM | 100% protection of cells | [2][3] |
Table 2: Anti-inflammatory Effects of Curcumenol in Microglia
| Cell Line | Stimulant | Curcumenol Concentration | Key Inhibitory Effects | Reference |
| BV-2 (murine microglial cells) | Lipopolysaccharide (LPS) | 5 - 20 µM | - Decreased production of nitric oxide (NO), IL-6, and TNF-α. - Suppressed nuclear translocation of NF-κB p65. - Blocked phosphorylation and degradation of IκBα. - Inhibited phosphorylation of p38 MAPK. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of curcumenol and a general workflow for its investigation.
Experimental Protocols
1. Cell Culture
a) BV-2 Microglial Cell Culture
-
Cell Line: BV-2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
b) Primary Cortical Neuron Culture (from E17-E18 Rat Embryos)
-
Coating Plates: Coat culture plates or coverslips with 10 µg/ml Poly-D-lysine overnight at 37°C, followed by three rinses with sterile distilled water.[7]
-
Dissection: Dissect cortices from E17-E18 rat embryos in ice-cold PBS.
-
Digestion: Digest the tissue with papain at 33°C for 45 minutes.
-
Trituration: Gently triturate the digested tissue in a solution containing ovomucoid protease inhibitor to obtain a single-cell suspension.
-
Plating: Plate neurons in Neurobasal Plus medium supplemented with B27 Plus supplement, GlutaMAX, and Penicillin-Streptomycin.
-
Maintenance: Culture neurons at 37°C in a 5% CO₂ humidified incubator. Perform a half-media change every 3-4 days.[1][7]
2. Induction of Neurotoxicity
a) LPS-induced Neuroinflammation in BV-2 Cells
-
Seed BV-2 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM, dissolved in DMSO, with a final DMSO concentration below 0.1%) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 0.5-1 µg/ml.[8]
-
Incubate for the desired time depending on the downstream assay (e.g., 30 minutes for phosphorylation events, 24 hours for cytokine production or cell viability).
b) Hydrogen Peroxide-induced Oxidative Stress in Neuronal Cells
-
Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) and allow them to differentiate or adhere.
-
Pre-treat with this compound at various concentrations (e.g., 1-10 µM) for 18-24 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 100-250 µM.[9]
-
Incubate for 3-6 hours.
-
Proceed with downstream assays to assess cell viability or markers of oxidative stress.
3. Cell Viability Assay (MTT Assay)
-
After the treatment period, add 10 µl of 5 mg/ml MTT solution to each well of a 96-well plate.[10]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 100-150 µl of a solubilization solution (e.g., DMSO) to each well.[10]
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570-590 nm using a microplate reader.[10]
4. Western Blot Analysis for NF-κB and MAPK Signaling
-
Protein Extraction:
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., phospho-p65, phospho-IκBα, phospho-p38, β-actin, Lamin B1) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Densitometry: Quantify band intensities and normalize to the appropriate loading control.
5. Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Perform the pre-treatment and stimulation as described in section 2a.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes.[13]
-
Blocking: Block with 5-10% goat serum in PBS for 1 hour.[14]
-
Primary Antibody Incubation: Incubate with anti-p65 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst 33342.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
6. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Preparation: Culture cells in a 96-well black plate with a clear bottom.
-
Treatment: Perform the pre-treatment and induction of oxidative stress as described in section 2b.
-
ROS Labeling: Add a final concentration of 10 µM of a ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA) to the cells and incubate for 30-45 minutes at 37°C in the dark.[15][16]
-
Washing: Gently wash the cells with warm PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[15]
Disclaimer
The protocols and data presented here are primarily based on studies conducted with curcumenol. While this compound is a stereoisomer and is expected to have similar biological activities, experimental validation is essential. The provided concentrations and incubation times should be considered as starting points and may require optimization for your specific experimental setup.
References
- 1. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. benchchem.com [benchchem.com]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 9. Modulation of Hydrogen Peroxide-Induced Oxidative Stress in Human Neuronal Cells by Thymoquinone-Rich Fraction and Thymoquinone via Transcriptomic Regulation of Antioxidant and Apoptotic Signaling Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
- 12. thermofisher.com [thermofisher.com]
- 13. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Inhibitory Effect of 4-Epi-curcumenol on the NF-κB Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Epi-curcumenol, a sesquiterpenoid compound, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1] A key mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[4][5] Its aberrant activation is implicated in a variety of inflammatory diseases.[6] This document provides detailed application notes and experimental protocols to investigate the inhibitory effects of this compound on the NF-κB signaling pathway. While the available literature predominantly focuses on its isomer, curcumenol (B1669339), the methodologies and expected outcomes are anticipated to be highly similar for this compound due to their structural similarity.
I. Mechanism of Action
Curcumenol has been shown to inhibit the canonical NF-κB signaling pathway through multiple mechanisms:
-
Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα).[4] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex.[7] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[7] Curcumenol has been demonstrated to prevent the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[2][7][8]
-
Suppression of p65 Nuclear Translocation: The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, allowing it to translocate into the nucleus.[9][10] Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., IL-6, TNF-α).[2] Studies have shown that curcumenol effectively blocks the nuclear translocation of the p65 subunit.[2][7][8][11]
-
Inhibition of Akt and p38 MAPK Signaling: The activation of NF-κB can be regulated by upstream signaling pathways, including the Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] Research indicates that curcumenol can suppress the phosphorylation of Akt and p38 MAPK, suggesting that its inhibitory effect on NF-κB may be mediated, at least in part, through the modulation of these upstream kinases.[2][12]
II. Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of curcumenol on the NF-κB signaling pathway.
Table 1: Effect of Curcumenol on Pro-inflammatory Mediators
| Cell Line | Stimulus | Curcumenol Concentration | Effect | Reference |
| BV-2 microglia | LPS | 20 µM | Markedly decreased NO, IL-6, and TNF-α production | [2] |
| NP cells | TNFα (10 ng/ml) | 6.25, 12.5, 25, 50 µM | Rescued the expression of MMP3, MMP9, and Col2a1 | [7] |
| ATDC5 chondrocytes | TNF-α and IL-1β | 6.25, 12.5, 25, 50 µM | Decreased expression of MMP3 | [3] |
Table 2: Effect of Curcumenol on NF-κB Pathway Proteins
| Cell Line | Stimulus | Curcumenol Concentration | Effect | Reference |
| BV-2 microglia | LPS | 20 µM | Inhibited nuclear translocation of p65; Blocked IκBα phosphorylation and degradation | [2][8] |
| NP cells | TNFα (10 ng/ml) | 50 µM | Inhibited phosphorylation of p65 and IκBα; Increased total IκBα protein | [7] |
| ATDC5 chondrocytes | TNF-α and IL-1β | 6.25, 12.5, 25, 50 µM | Inhibited phosphorylation of IκBα and p65 | [3] |
III. Experimental Protocols
A. Cell Culture and Treatment
-
Cell Lines:
-
BV-2 murine microglial cells
-
ATDC5 murine chondrogenic cells
-
Human nucleus pulposus (NP) cells
-
-
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or DMEM/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well, 96-well) and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as LPS (0.4 µg/mL) or TNF-α (10 ng/mL) for the desired time period (e.g., 10 min for phosphorylation studies, 24 hours for gene expression studies).
-
B. Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Determine protein concentration using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-p65 (Ser536)
-
Total p65
-
Phospho-IκBα (Ser32)
-
Total IκBα
-
β-actin (for cytoplasmic loading control)
-
Lamin B (for nuclear loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.
-
C. Immunofluorescence for p65 Nuclear Translocation
-
Cell Preparation:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound and the inflammatory stimulus as described above.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-p65 primary antibody for 1 hour.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on glass slides.
-
Visualize the cellular localization of p65 using a fluorescence microscope.
-
D. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from treated cells using TRIzol reagent or a commercial RNA isolation kit.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green master mix and gene-specific primers for target genes (e.g., MMP3, MMP9, MMP13, COL2A1, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
IV. Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF-κB and MAPK pathways, and ameliorates DMM-induced OA in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of transcription factor NF-kappa B is suppressed by curcumin (diferuloylmethane) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Regulation of NF-κB by Curcumin in Coronavirus-Induced Cytokine Storm and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumenol Mitigates the Inflammation and Ameliorates the Catabolism Status of the Intervertebral Discs In Vivo and In Vitro via Inhibiting the TNFα/NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-Epi-curcumenol in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epi-curcumenol, a sesquiterpenoid compound, has garnered significant interest in biomedical research for its potential therapeutic properties. Extracted from medicinal plants such as Curcuma wenyujin, it has demonstrated notable anti-inflammatory and anti-cancer activities in various in vitro models.[1][2] These application notes provide a comprehensive overview of the use of this compound in cell culture studies, detailing its mechanisms of action and providing protocols for its investigation. While much of the available literature refers to "curcumenol," the information is considered relevant to its stereoisomer, this compound, in the context of these applications.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological effects, primarily centered around the modulation of key signaling pathways involved in inflammation and cancer progression.
Anti-inflammatory Effects:
Curcumenol (B1669339) has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[3][4] In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, curcumenol markedly decreased the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[3] The underlying mechanism involves the suppression of the Akt-mediated NF-κB signaling pathway and the p38 MAPK pathway. Specifically, it inhibits the nuclear translocation of the NF-κB p65 subunit and the phosphorylation of IκBα. In studies on nucleus pulposus cells, curcumenol was found to mitigate inflammation and catabolism by inhibiting the TNFα/NFκB pathway, suggesting its potential in treating intervertebral disc degeneration.
Anti-cancer Effects:
In the context of cancer, curcumenol has demonstrated anti-proliferative and pro-apoptotic activities in various cancer cell lines.
-
Breast Cancer: Curcumenol has shown significant anti-proliferative effects against MCF-7 breast cancer cells, with studies indicating it can induce apoptotic cell death. In triple-negative breast cancer, it has been found to inhibit malignant progression and promote ferroptosis through the SLC7A11/NF-κB/TGF-β pathway.
-
Gastric Cancer: It has been shown to suppress the proliferation of gastric cancer cells in a dose-dependent manner.
-
Apoptosis Induction: The pro-apoptotic mechanism of related compounds like curcumin (B1669340) involves the mitochondria-mediated pathway, characterized by the release of cytochrome c and the activation of caspases. Curcumin has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL and up-regulate pro-apoptotic proteins such as Bax and Bad.
Quantitative Data Summary
The following table summarizes the reported IC50 values for curcumenol and the related compound curcumin in various cancer cell lines. This data provides a reference for determining effective concentrations for in vitro studies.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Curcumenol | MCF-7 | Breast Cancer | 9.3 ± 0.3 µg/mL | |
| Curcumenone | MCF-7 | Breast Cancer | 8.3 ± 1.0 µg/mL | |
| Curcumenol | AGS | Gastric Cancer | 212 - 392 µM | |
| Curcumin | HeLa | Cervical Cancer | 230.2 µM (48h) | |
| Curcumin | HaCaT | Immortalized Keratinocytes | 584.9 µM (48h) | |
| Curcumin | HT-29 | Colon Cancer | ~40 µM (48h) | |
| Curcumin | A549 | Lung Cancer | 11.2 µM | |
| Curcumin | H1299 | Lung Cancer | 6.03 µM | |
| Curcumin | HepG2 | Liver Cancer | 14.5 µM | |
| Curcumin | MCF-7 | Breast Cancer | 75 µM | |
| Curcumin | MDA-MB-231 | Breast Cancer | 25 µM |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Hoechst 33342/Propidium Iodide (PI) Double Staining
This protocol allows for the visualization of apoptotic and necrotic cells.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Hoechst 33342 solution (10 mg/mL stock)
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Procedure:
-
Seed cells and treat with desired concentrations of this compound for the appropriate duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add Hoechst 33342 (final concentration 10 µg/mL) and PI (final concentration 1 µg/mL) to the cells and incubate for 15 minutes in the dark at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides with a mounting medium.
-
Visualize the cells under a fluorescence microscope. Live cells will have blue, uniformly stained nuclei. Early apoptotic cells will show bright blue, condensed, or fragmented chromatin. Late apoptotic and necrotic cells will exhibit pink/red staining due to PI uptake.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of proteins in signaling pathways like NF-κB and MAPK.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for in vitro studies of this compound.
References
- 1. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
challenges in 4-Epi-curcumenol purification from crude extracts
Technical Support Center: 4-Epi-curcumenol Purification
Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the isolation of this sesquiterpenoid from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from crude plant extracts?
The purification of this compound is often complicated by several factors inherent to natural product chemistry. The primary challenges include:
-
Complex Crude Extract Matrix: Curcuma species extracts are rich in structurally similar sesquiterpenoids (like curcumenol, curcumenone, and furanodienone) and other classes of compounds such as curcuminoids, which can co-elute during chromatographic separation.[1][2]
-
Compound Stability: Sesquiterpenoids can be sensitive to acidic conditions, such as those presented by standard silica (B1680970) gel, potentially leading to degradation.[3] Curcumenol, an isomer of this compound, is also known to exist in solution as a pair of hemiacetal-ketone tautomers, which could complicate purification and analysis.[4]
-
Low Abundance: The concentration of this compound can vary significantly depending on the Curcuma species, harvest time, and extraction method, making high-yield isolation difficult.[4]
-
Solubility Issues: Like many sesquiterpenoids, this compound has low water solubility, which must be considered when selecting extraction and chromatography solvents.[5]
Q2: Which analytical techniques are most effective for identifying and quantifying this compound in fractions?
Several methods are suitable for the analysis of this compound. The choice depends on the required level of detail (qualitative vs. quantitative) and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for quantifying this compound and assessing purity. They offer high resolution and sensitivity.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is well-suited for GC-MS analysis, which can provide both quantification and structural information based on mass spectra.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for unambiguous structural confirmation of the final purified compound.[4]
Q3: My compound appears to be degrading during silica gel column chromatography. What are my options?
Compound degradation on silica gel is a common issue, often due to the acidic nature of the stationary phase.[3]
-
Test for Stability: First, confirm the instability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it. A streak or the appearance of new spots indicates degradation.[3]
-
Deactivate the Silica Gel: Reduce the acidity of the silica gel by preparing a slurry with a small percentage of a base, like triethylamine (B128534) or ammonia, in the mobile phase.
-
Use an Alternative Stationary Phase: If the compound remains unstable, switch to a less acidic stationary phase. Alumina (basic or neutral) or Florisil are common alternatives for compounds that are sensitive to acid.[3]
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation |
| Low Yield After Purification | 1. Incomplete Extraction: The initial extraction did not efficiently remove the compound from the plant matrix. 2. Compound Degradation: The compound is unstable under the chosen purification conditions (e.g., on silica). 3. Irreversible Adsorption: The compound binds too strongly to the stationary phase. 4. Co-elution with Other Compounds: The target compound is being discarded in mixed fractions that are difficult to separate further. | 1. Optimize the extraction method. Pressurized liquid extraction and ultrasonic extraction have shown high recovery rates for related compounds. 2. Check for stability on a TLC plate. If unstable, switch to a neutral stationary phase like deactivated silica or alumina. 3. Increase the polarity of the mobile phase significantly at the end of the run to elute all bound compounds. 4. Employ a high-resolution technique like preparative HPLC or Centrifugal Partition Chromatography (CPC) for challenging separations. | [1][3][5] |
| Low Purity / Multiple Peaks on Analytical HPLC | 1. Poor Resolution: The chromatographic conditions are not optimized to separate this compound from closely related impurities. 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. 3. Compound Isomerization: The purification conditions may be causing the formation of isomers or tautomers. | 1. Optimize the mobile phase: Perform a gradient optimization or screen different solvent systems. 2. Reduce the sample load. 3. Re-evaluate the purification conditions (pH, solvent, temperature) and analyze the different peaks by MS or NMR to check for isomers. | [3][4] |
| Compound Does Not Elute from the Column | 1. Incorrect Mobile Phase: The solvent system is not polar enough to elute the compound. 2. Compound Decomposed on the Column: The compound was not stable to the stationary phase and has turned into highly polar baseline material. 3. Compound is Insoluble in the Mobile Phase: The compound precipitated at the top of the column when the sample was loaded. | 1. Double-check the solvent composition. Gradually increase the solvent polarity. 2. Test for compound stability on a TLC plate. If it degrades, a different stationary phase is required. 3. Ensure the sample is fully dissolved in the loading solvent and is soluble in the initial mobile phase. | [3] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the extraction and purification of curcumenol, a closely related isomer of this compound. These values provide a benchmark for researchers.
Table 1: Comparison of Extraction Methods for Curcumenol
| Extraction Method | Solvent | Key Parameters | Recovery Rate | Citation |
| Ultrasonic Extraction | 70% Methanol | 600 W, 40 kHz, 30 min | 99.8% | [5] |
| Pressurized Liquid Extraction | Methanol | 100 °C, 1000 psi, 5 min | ~90% | [5] |
| Steam Distillation | Water | Not specified | Not specified | [4] |
Table 2: Performance of Different Purification Techniques
| Technique | Stationary/Mobile Phase | Target Compound | Purity Achieved | Citation |
| Centrifugal Partition Chromatography (CPC) | n-Hexane/Ethyl Acetate/Methanol/Water | Curcumenol | 94.80% | [1] |
| Column Chromatography & Recrystallization | Not specified | Curcumin | Not specified | [7] |
| Preparative HPLC | Isocratic Mode | Furanodienone (co-occurring) | 99.28% | [1] |
Experimental Protocols & Workflows
General Purification Workflow
The diagram below illustrates a typical workflow for the isolation of this compound from a crude plant extract.
References
- 1. mdpi.com [mdpi.com]
- 2. DSpace [researchrepository.ul.ie]
- 3. Chromatography [chem.rochester.edu]
- 4. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-Epi-curcumenol Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the extraction yield of 4-Epi-curcumenol and related sesquiterpenoids from plant material, primarily from the Curcuma genus.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting curcumenol (B1669339) and its isomers like this compound?
A1: Both traditional and modern extraction techniques are employed. Conventional methods include Soxhlet extraction and maceration.[1] However, advanced methods like Pressurized Liquid Extraction (PLE) and Ultrasonic-Assisted Extraction (UAE) are often more efficient, offering higher recovery rates and shorter extraction times.[2][3] PLE, for instance, has been shown to achieve a 90% recovery of curcumenol using methanol (B129727) at 100°C.[2] UAE is also highly effective, with one study reporting a 99.8% recovery rate using 70% methanol.[2]
Q2: Which solvent is best for extracting this compound?
A2: this compound is insoluble in water but soluble in organic solvents like methanol, ethanol (B145695), and dimethyl sulfoxide.[2] Mixtures of alcohol and water, such as 70% methanol or 70% ethanol, are frequently used and have demonstrated high extraction efficiency.[2][4] The choice of solvent is a critical factor, as different polarities can significantly impact the yield and composition of the final extract.[1] For instance, the highest curcuminoid yields in one study were achieved with a 96% ethanolic strength solvent.[4]
Q3: How does temperature affect the extraction yield and stability of the compound?
A3: Higher temperatures generally increase the solubility and mass transfer of the target compound, which can improve extraction rates.[5][6] However, excessively high temperatures can lead to the degradation of thermolabile compounds. For pressurized liquid extraction of curcumenol, 100°C has been used effectively, while for curcumin (B1669340), an optimal temperature of 60°C or 80°C has been reported in different studies.[2][4][7] It is crucial to find a balance that maximizes extraction without compromising the stability of this compound.
Q4: Can the physical state of the plant material influence extraction efficiency?
A4: Absolutely. The particle size of the raw plant material is a key parameter. Smaller particle sizes increase the surface area available for solvent interaction, which can enhance extraction yield.[7] For PLE of curcumenol, a particle size of 0.2 to 0.3 mm has been shown to be effective.[2] Proper drying of the rhizomes to a moisture content below 12% is also important for standardization and to prevent potential degradation.[4]
Q5: What analytical methods are used to quantify the yield of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful tools for the qualitative and quantitative analysis of curcumenol and its isomers.[2] These chromatographic methods allow for the accurate separation and quantification of specific compounds within a complex extract.[2][8]
Troubleshooting Guide
Issue 1: Low or No Extraction Yield
This is a common issue that can be attributed to several factors. Use the following logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for diagnosing low extraction yield.
Issue 2: Inconsistent Yields Between Batches
Inconsistency often points to a lack of control over key variables.
-
Raw Material Variability : The content of active compounds in plants can be affected by origin, harvest season, and storage conditions.[2] Ensure you are using a standardized source material.
-
Procedural Deviations : Small changes in extraction time, temperature, or agitation speed can lead to different results.[4] Adhere strictly to the validated protocol.
-
Solvent-to-Solid Ratio : This ratio significantly affects the concentration gradient and extraction kinetics.[9] Ensure it is precisely measured for every run.
Issue 3: Suspected Compound Degradation
This compound can be sensitive to heat and light.
-
Temperature : While higher temperatures can increase extraction efficiency, they can also degrade phenolic compounds.[6] If degradation is suspected, try reducing the extraction temperature and increasing the extraction time to compensate.
-
Solvent Choice : Some solvents may be more aggressive at higher temperatures. Ensure the chosen solvent is appropriate for the temperature used.
-
Post-Extraction Handling : After extraction, protect the sample from light and store it at low temperatures (e.g., 4°C or -20°C) to prevent degradation before analysis.[10]
Data on Extraction Parameters
The following tables summarize quantitative data from various studies on related compounds from Curcuma species, providing a baseline for optimizing this compound extraction.
Table 1: Comparison of Optimized Extraction Methods and Yields
| Extraction Method | Solvent | Temperature (°C) | Time | Key Parameters | Yield / Recovery | Reference |
| Pressurized Liquid Extraction (PLE) | Methanol | 100 | 5 min | Particle Size: 0.2-0.3 mm; Pressure: 1000 psi | 90% Recovery | [2] |
| Ultrasonic-Assisted Extraction (UAE) | 70% Methanol | Ambient | 30 min | Power: 600 W; Frequency: 40 kHz | 99.8% Recovery | [2] |
| Soxhlet Extraction | Ethanol | 78 | 14 h | N/A | 100% Yield (Curcumin) | [3] |
| Maceration (Optimized) | 70% Ethanol | 80 | 12 h | Agitation: 30 rpm; Ratio: 1/6 g/mL | 62.6% Yield (Curcumin) | [4] |
Table 2: Influence of Key Parameters on Curcumin Yield
| Parameter | Range Studied | Optimal Value | Effect on Yield | Reference |
| Temperature | 50 - 90 °C | 60 °C | Yield increases up to 60°C, then may decline. | [7][11] |
| Particle Size | 0.42 - 0.85 mm | 0.42 mm | Smaller particle size increases yield. | [7][11] |
| Mixing Time | 10 - 50 min | 30 min | Yield increases with time up to an optimal point. | [7][11] |
| Solvent to Meal Ratio | 10 - 50 | 50 | Higher ratio generally improves extraction. | [7][11] |
| Ethanolic Strength | 70 - 96% (v/v) | 96% | Higher ethanol concentration led to higher yield. | [4] |
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE)
This protocol is based on an effective method reported for curcumenol.[2]
-
Preparation : Dry the rhizomes of the plant material (e.g., Curcuma wenyujin) at 60°C and grind them to a fine powder, sieving to achieve a particle size between 0.2 and 0.3 mm.
-
Cell Loading : Add the dried powder to a stainless steel extraction cell.
-
Parameter Setup : Set the PLE system parameters:
-
Solvent : Methanol
-
Temperature : 100°C
-
Pressure : 1000 psi
-
Static Extraction Time : 5 minutes
-
Flush Volume : 40%
-
Static Cycles : 1
-
-
Extraction : Run the extraction cycle. The system will automatically heat, pressurize, and extract the sample.
-
Collection : Collect the extract in a sealed vial.
-
Analysis : Analyze the extract using HPLC or GC-MS to quantify the this compound content.
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This protocol is adapted from a high-recovery method for curcumenol.[2]
-
Preparation : Prepare the dried, powdered plant material as described in the PLE protocol.
-
Mixing : Place a known quantity of the powder into an extraction vessel and add 70% methanol as the solvent.
-
Sonication : Place the vessel in an ultrasonic bath with the following settings:
-
Power : 600 W
-
Frequency : 40 kHz
-
Duration : 30 minutes
-
-
Separation : After sonication, filter the mixture to separate the extract from the solid plant material. Centrifugation can also be used to pellet the solids before decanting the supernatant.
-
Concentration : If necessary, the solvent can be evaporated under reduced pressure to concentrate the extract.
-
Analysis : Quantify the this compound content using a suitable chromatographic method.
Visualizations
Caption: General workflow for optimizing this compound extraction.
References
- 1. Various Extraction Techniques of Curcumin—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of extraction parameters on curcumin yield from turmeric - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openresearchafrica.org [openresearchafrica.org]
- 10. Enhanced extraction of natural pigments from Curcuma longa L. using natural deep eutectic solvents [ouci.dntb.gov.ua]
- 11. Effect of extraction parameters on curcumin yield from turmeric - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Epi-curcumenol stability and degradation under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 4-Epi-curcumenol. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a bioactive sesquiterpenoid, a class of natural products known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Understanding its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of potency and the formation of impurities with different biological profiles. Stability data is also a critical component of regulatory submissions for any potential therapeutic agent.[4][5][6][7]
Q2: I am seeing variable results in my bioassays with this compound. Could this be a stability issue?
Yes, inconsistent results are a common indicator of compound instability. This compound, like other sesquiterpenoids, may be susceptible to degradation under various experimental conditions. Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can all impact its stability. It is recommended to perform control experiments to assess the stability of this compound under your specific assay conditions.
Q3: What are the typical conditions that can cause degradation of this compound?
While specific data for this compound is limited, based on the behavior of structurally related compounds like curcumin (B1669340), the following conditions are likely to promote degradation:
-
Alkaline pH: Curcuminoids are known to be unstable and degrade rapidly in neutral to alkaline solutions (pH ≥ 7.0).[8][9][10]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of chemical degradation.[11][12][13][14]
-
Light Exposure: Photodegradation can occur, especially upon exposure to UV or even ambient light over extended periods.[15][16][17]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various oxidation products.[17][18]
Q4: How can I minimize the degradation of this compound during my experiments?
To enhance the stability of this compound in your experimental setup, consider the following precautions:
-
pH Control: Maintain the pH of your solutions in the acidic range (pH < 7.0) whenever possible.[10]
-
Temperature Management: Store stock solutions and experimental samples at low temperatures (e.g., -20°C or -80°C for long-term storage) and avoid repeated freeze-thaw cycles.[19] Perform experiments at the lowest feasible temperature.
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[8]
-
Use of Antioxidants: In some cases, the addition of antioxidants may help to prevent oxidative degradation.
-
Freshly Prepared Solutions: Prepare solutions fresh before use whenever possible.
Troubleshooting Guides
Problem: I suspect my this compound has degraded. How can I confirm this?
Solution:
-
Analytical Chemistry: The most definitive way to confirm degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Compare the chromatogram of your sample to that of a freshly prepared standard solution of this compound.
-
A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
-
-
Visual Inspection: While not quantitative, a change in the color or clarity of a solution can sometimes suggest degradation.
Problem: My HPLC analysis shows multiple peaks that I don't see in my standard. What could they be?
Solution: These additional peaks are likely degradation products. To identify them, you would typically perform forced degradation studies and characterize the resulting products using techniques like LC-MS/MS or NMR.[6][20]
Experimental Protocols
Forced Degradation Study Protocol for this compound
Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of analytical methods.[4][5][7]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or other suitable organic solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a suitable detector (e.g., PDA or MS)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Dissolve the sample in a suitable solvent.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.
-
Analyze by HPLC at various time points.
-
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| Alkaline Hydrolysis | 0.1 M NaOH | 2 hours | Room Temp | 85% | 4 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 40% | 3 |
| Thermal (Solid) | N/A | 48 hours | 80°C | 10% | 1 |
| Photolytic | ICH specified | 7 days | Room Temp | 50% | 3 |
Note: This data is hypothetical and should be confirmed by experimental studies.
Visualizations
Caption: Troubleshooting workflow for suspected instability of this compound.
Caption: Potential degradation pathways for a sesquiterpenoid like this compound.
References
- 1. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermal stability, antioxidant, and anti-inflammatory activity of curcumin and its degradation product 4-vinyl guaiacol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [scholarworks.umass.edu]
- 19. This compound | TargetMol [targetmol.com]
- 20. forced degradation products: Topics by Science.gov [science.gov]
Technical Support Center: Chromatographic Resolution of 4-Epi-curcumenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 4-Epi-curcumenol.
Troubleshooting Guide
Issue: Poor Resolution or Co-elution of this compound and its Isomers
When separating this compound from its isomers, such as curcumenol (B1669339), achieving baseline separation is critical for accurate quantification and purification. Poor resolution or co-elution are common challenges. This guide provides a systematic approach to troubleshoot and improve your separation.
Q1: My chromatogram shows co-eluting or poorly resolved peaks for this compound and other components. What is the first step to improve resolution?
A1: The first and most critical step is to ensure you are using a chiral stationary phase (CSP). This compound and curcumenol are stereoisomers. Standard achiral columns, such as a C18, will likely not resolve them. Chiral recognition is necessary for the separation of enantiomers and diastereomers.
-
Recommendation: Switch to a chiral HPLC column. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for the separation of chiral compounds.
Q2: I am using a chiral column, but the resolution is still not optimal. How can I improve it?
A2: Optimizing the mobile phase composition is the next crucial step. The polarity and composition of the mobile phase directly influence the interaction between the analytes and the chiral stationary phase.
-
Mobile Phase Selection: For normal-phase chromatography on a polysaccharide-based CSP, a typical mobile phase consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier, such as isopropanol (B130326) (IPA) or ethanol (B145695).
-
Optimization Strategy:
-
Start with a standard mobile phase: A common starting point is a mixture of hexane and IPA (e.g., 90:10 v/v).
-
Vary the modifier percentage: Gradually change the percentage of the polar modifier. A lower percentage of the modifier generally increases retention time and may improve resolution, but can also lead to broader peaks. Conversely, a higher percentage will decrease retention time.
-
Try different modifiers: If IPA does not provide adequate separation, consider using ethanol or another alcohol. The choice of modifier can significantly alter the selectivity.
-
Additives: For acidic or basic compounds, adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can improve peak shape and resolution.
-
Q3: I have optimized the mobile phase, but the peaks are still too close. What other parameters can I adjust?
A3: Several other instrumental parameters can be adjusted to enhance resolution:
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time.
-
Temperature: Temperature affects the thermodynamics and kinetics of the separation.
-
Lowering the temperature often increases retention and can improve resolution for some chiral separations.
-
Increasing the temperature can decrease viscosity and improve mass transfer, leading to sharper peaks, but may also reduce selectivity. It is crucial to experiment with different temperatures to find the optimum.
-
-
Column Dimensions: Using a longer column or a column packed with smaller particles can increase efficiency and, consequently, resolution. However, this will also lead to higher backpressure.
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for an HPLC method for this compound analysis?
Table 1: Example Starting Conditions for HPLC Method Development (Adapted from Curcumin (B1669340) Analysis)
| Parameter | Suggested Starting Condition | Notes |
| Column | Chiral Stationary Phase (e.g., Cellulose-based) | This is the most critical parameter for isomer separation. |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Adjust ratio to optimize resolution. |
| Flow Rate | 1.0 mL/min | Lower flow rate may improve resolution. |
| Column Temp. | 25 °C | Optimize between 15-40 °C. |
| Detection | UV at ~254 nm or ~425 nm | Wavelength should be optimized based on the UV spectrum of this compound. |
| Injection Vol. | 10 µL | Adjust based on sample concentration. |
Q5: Can I use Gas Chromatography (GC) to separate this compound?
A5: Yes, GC can be used, particularly with a mass spectrometry (MS) detector (GC-MS) for identification. For the separation of stereoisomers like this compound, a chiral GC column is necessary.
Table 2: General GC-MS Parameters for Sesquiterpenoid Analysis
| Parameter | Typical Condition | Notes |
| Column | Chiral Capillary Column (e.g., Cyclodextrin-based) | Essential for resolving isomers. |
| Carrier Gas | Helium | At a constant flow rate. |
| Inlet Temperature | 250 °C | |
| Oven Program | Start at 60-100°C, ramp to 250-280°C | The temperature program needs to be optimized for the specific sample matrix. |
| MS Detector | Electron Ionization (EI) at 70 eV | Scan range m/z 40-500. |
Q6: My peaks are tailing. How can I improve peak shape?
A6: Peak tailing can be caused by several factors:
-
Active Sites on the Column: Residual silanol (B1196071) groups on the silica (B1680970) support can interact with polar analytes. Using a highly end-capped column or adding a competitive base (like triethylamine) to the mobile phase can help.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Mismatched Solvent Strength: The solvent in which your sample is dissolved should be weaker than or similar in strength to the mobile phase.
-
Column Contamination: A dirty guard column or column inlet can cause peak tailing. Flush the column or replace the guard column.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for troubleshooting and improving the resolution of this compound in chromatography.
Caption: Troubleshooting workflow for improving this compound resolution.
This structured approach, starting from the most critical factor (chiral separation) and moving to finer adjustments, will guide researchers efficiently toward achieving the desired resolution for this compound and its isomers.
Technical Support Center: Synthesis of 4-Epi-curcumenol
This technical support center provides troubleshooting guidance for researchers encountering low yields during the synthesis of 4-Epi-curcumenol. The advice is structured in a question-and-answer format, addressing potential issues in a plausible, multi-step synthetic route starting from (R)-carvone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Stage 1: Seven-Membered Ring Formation via Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction
Q1: The intramolecular NHK reaction to form the bicyclic core is giving a very low yield of the desired cyclized product. What are the potential causes and solutions?
A1: Low yields in the intramolecular Nozaki-Hiyama-Kishi (NHK) reaction for forming the seven-membered ring are common and can be attributed to several factors.
-
Poor Quality of Chromium(II) Chloride (CrCl₂): The success of the NHK reaction is highly dependent on the quality and anhydrous nature of the CrCl₂. Commercial CrCl₂ can vary in quality.
-
Troubleshooting:
-
Use freshly purchased, high-purity anhydrous CrCl₂.
-
Consider preparing CrCl₂ in situ or using a freshly opened bottle for each reaction.
-
Ensure rigorous exclusion of air and moisture by using Schlenk techniques or a glovebox.
-
-
-
Inefficient Catalyst Turnover (Nickel(II) Chloride): The nickel co-catalyst is crucial for the reaction with vinyl halides.
-
Troubleshooting:
-
Ensure the NiCl₂ used is anhydrous.
-
Optimize the loading of the NiCl₂ catalyst; typically 1-10 mol% is used.
-
-
-
Solvent Issues: The solubility of the chromium salts is critical.
-
Troubleshooting:
-
DMF and DMSO are common solvents of choice due to their ability to dissolve chromium salts. Ensure the solvent is anhydrous.
-
-
-
Substrate Decomposition: The aldehyde functionality in the precursor can be sensitive.
-
Troubleshooting:
-
Add the precursor solution slowly to the reaction mixture.
-
Maintain the recommended reaction temperature; for many NHK reactions, this is room temperature, but optimization may be needed.
-
-
| Parameter | Recommended Condition | Common Issue | Troubleshooting Action |
| CrCl₂ | Anhydrous, high purity | Old or hydrated reagent | Use fresh, anhydrous CrCl₂; consider in situ preparation. |
| NiCl₂ | Anhydrous, 1-10 mol% | Impure or incorrect loading | Use anhydrous NiCl₂ and optimize loading. |
| Solvent | Anhydrous DMF or DMSO | Wet solvent | Use freshly distilled, anhydrous solvent. |
| Atmosphere | Inert (Argon or Nitrogen) | Presence of oxygen | Employ rigorous inert atmosphere techniques. |
Stage 2: Stereoselective Reduction of the Ketone
Q2: The reduction of the enone to the allylic alcohol is not selective, leading to a mixture of diastereomers or over-reduction. How can I improve the stereoselectivity and prevent side products?
A2: Achieving high stereoselectivity in the reduction of the enone is critical. The choice of reducing agent and reaction conditions are key. A Luche reduction is often employed for the 1,2-reduction of enones to allylic alcohols.
-
Incorrect Reducing Agent: Standard reducing agents like NaBH₄ may lead to a mixture of 1,2- and 1,4-reduction products.
-
Troubleshooting:
-
Employ the Luche reduction conditions (NaBH₄, CeCl₃·7H₂O in methanol). Cerium(III) chloride enhances the 1,2-selectivity.
-
-
-
Reaction Temperature: Low temperatures are often crucial for selectivity.
-
Troubleshooting:
-
Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to improve diastereoselectivity.
-
-
-
Stoichiometry of Reagents: An excess of the reducing agent can lead to over-reduction of other functional groups.
-
Troubleshooting:
-
Carefully control the stoichiometry of NaBH₄. Use of 1.1 to 1.5 equivalents is typical.
-
-
| Parameter | Recommended Condition | Common Issue | Troubleshooting Action |
| Reducing System | NaBH₄, CeCl₃·7H₂O | Low 1,2-selectivity | Use the Luche reduction protocol. |
| Solvent | Methanol (B129727) or Ethanol | Inappropriate solvent | Use protic solvents like methanol for Luche reduction. |
| Temperature | -78 °C to 0 °C | Poor diastereoselectivity | Maintain low temperatures during the reaction. |
| Stoichiometry | 1.1-1.5 eq. NaBH₄ | Over-reduction | Use a minimal excess of the reducing agent. |
Stage 3: Epimerization of the C4-Alcohol via Mitsunobu Reaction
Q3: The Mitsunobu reaction to invert the stereocenter at C4 is resulting in a low yield of the desired 4-Epi product and significant amounts of side products. What could be the issue?
A3: The Mitsunobu reaction is sensitive and can be prone to side reactions if not performed under optimal conditions.
-
Reagent Purity and Stoichiometry: The purity of triphenylphosphine (B44618) (PPh₃) and the azodicarboxylate (DEAD or DIAD) is critical. Incorrect stoichiometry can lead to side reactions.
-
Troubleshooting:
-
Use purified PPh₃ and freshly opened/distilled DEAD or DIAD.
-
Typically, 1.5 equivalents of both PPh₃ and the azodicarboxylate are used relative to the alcohol.
-
-
-
Order of Addition: The order in which the reagents are added can significantly impact the reaction outcome.
-
Troubleshooting:
-
A common and often successful procedure is to dissolve the alcohol, nucleophile (e.g., p-nitrobenzoic acid), and PPh₃ in an anhydrous solvent (like THF) and then add the DEAD or DIAD dropwise at a low temperature (e.g., 0 °C).
-
-
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material.
-
Troubleshooting:
-
Allow the reaction to stir for a sufficient amount of time, monitoring by TLC. Gentle warming to room temperature after the initial addition may be necessary.
-
-
-
Side Products: Elimination to form an alkene is a common side reaction.
-
Troubleshooting:
-
Maintain a low reaction temperature to minimize elimination.
-
-
| Parameter | Recommended Condition | Common Issue | Troubleshooting Action |
| Reagents | Purified PPh₃, fresh DEAD/DIAD | Impure reagents | Use high-purity reagents. |
| Stoichiometry | 1.5 eq. PPh₃ and DEAD/DIAD | Incorrect ratios | Use a slight excess of phosphine (B1218219) and azodicarboxylate. |
| Solvent | Anhydrous THF or Dioxane | Presence of water | Ensure the solvent is rigorously dried. |
| Temperature | 0 °C to Room Temperature | Elimination side products | Maintain low temperature during addition and reaction. |
Stage 4: Final Functional Group Manipulations
Q4: The final steps involving oxidation of the secondary alcohol and subsequent Grignard addition are giving low yields. What are the key points to consider?
A4: The final steps require clean and efficient transformations to maximize the overall yield.
-
Oxidation Step (e.g., Swern Oxidation): Incomplete oxidation or side reactions can be an issue.
-
Troubleshooting:
-
Ensure anhydrous conditions and low temperatures (-78 °C) for the Swern oxidation.
-
The order of addition of reagents is critical.
-
Use a slight excess of the oxidizing agents.
-
-
-
Grignard Reaction: The Grignard reagent can be sensitive to steric hindrance and the presence of acidic protons.
-
Troubleshooting:
-
Ensure the ketone starting material is free of any protic impurities (water, alcohol).
-
Use a freshly prepared or titrated Grignard reagent.
-
If the reaction is sluggish, gentle warming or the use of an additive like CeCl₃ (to form a more reactive organocerium reagent) may be beneficial.
-
-
| Reaction | Parameter | Recommended Condition | Common Issue | Troubleshooting Action |
| Swern Oxidation | Temperature | -78 °C | Epimerization or side reactions | Strictly maintain low temperature. |
| Reagents | Anhydrous DMSO, Oxalyl chloride | Incomplete reaction | Use high-purity, anhydrous reagents. | |
| Grignard Addition | Reactant Purity | Anhydrous ketone | Quenching of Grignard reagent | Rigorously dry the ketone before reaction. |
| Grignard Reagent | Freshly prepared/titrated | Low reactivity | Use active Grignard reagent; consider transmetalation. |
Experimental Protocols
Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction
To a flame-dried flask under an argon atmosphere, add anhydrous CrCl₂ (10 eq.) and anhydrous NiCl₂ (0.1 eq.). Add anhydrous DMF and stir the suspension for 30 minutes. In a separate flask, dissolve the vinyl halide aldehyde precursor (1 eq.) in anhydrous DMF. Add the precursor solution dropwise to the CrCl₂/NiCl₂ suspension at room temperature over 2-3 hours using a syringe pump. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. Upon completion, quench the reaction by adding water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Luche Reduction
Dissolve the enone (1 eq.) and CeCl₃·7H₂O (1.2 eq.) in methanol at room temperature. Cool the solution to -78 °C in a dry ice/acetone bath. Add NaBH₄ (1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the reaction at -78 °C for 30 minutes to 1 hour, monitoring by TLC. Once the starting material is consumed, quench the reaction with acetone, followed by the addition of water. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude alcohol is purified by flash chromatography.
Mitsunobu Inversion
To a solution of the secondary alcohol (1 eq.), p-nitrobenzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. After completion, remove the solvent under reduced pressure. The residue can be purified by flash chromatography to yield the inverted ester. The ester is then hydrolyzed under standard basic conditions (e.g., K₂CO₃ in methanol/water) to afford the epimerized alcohol.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Plausible synthetic pathway for this compound from (R)-carvone.
addressing solubility issues of 4-Epi-curcumenol in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Epi-curcumenol in aqueous solutions. Given the limited direct data on this compound, the guidance provided is based on established methods for structurally similar and poorly soluble sesquiterpenoids and the extensively studied compound curcumin.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Q2: Why is my this compound not dissolving in my aqueous buffer?
The low aqueous solubility of this compound is due to its chemical structure, which is largely non-polar. This hydrophobicity prevents it from readily interacting with polar water molecules, leading to precipitation or the formation of a suspension rather than a true solution. This is a common issue for over 70% of new chemical entities in drug development pipelines.
Q3: What are the common strategies to improve the aqueous solubility of compounds like this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs. These can be broadly categorized as:
-
Co-solvents: Using a mixture of a water-miscible organic solvent and water to increase solubility.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the core of a cyclodextrin (B1172386) molecule.
-
Lipid-Based Formulations: Dissolving the compound in lipids, oils, or surfactants to form emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale to increase the surface area and dissolution rate. This includes nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.
-
Solid Dispersions: Dispersing the compound in a solid hydrophilic carrier to improve wettability and dissolution.
Q4: Can I use DMSO to dissolve this compound for my cell-based assays?
Yes, DMSO is a common solvent for dissolving hydrophobic compounds for in vitro studies. However, it is crucial to be aware of the potential for DMSO-induced toxicity in cells. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to minimize cytotoxic effects. It is always recommended to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q5: Are there any commercially available formulations of this compound with improved solubility?
Currently, there is no readily available information on commercially available, pre-formulated this compound with enhanced aqueous solubility. Researchers typically need to prepare these formulations in the laboratory.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., ethanol, PEG 300) in the final solution, if permissible for the experiment. 3. Consider using a solubility-enhancing formulation such as cyclodextrin complexation or a lipid-based system. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating out of solution over time. | 1. Visually inspect your solutions for any signs of precipitation before and during the experiment. 2. Prepare fresh solutions before each experiment. 3. Employ a robust solubilization technique to ensure the compound remains in solution throughout the assay. |
| Low bioavailability in animal studies. | Poor aqueous solubility limits the absorption of the compound in the gastrointestinal tract. | 1. Formulate this compound using techniques known to enhance oral bioavailability, such as nanosuspensions, solid lipid nanoparticles, or self-emulsifying drug delivery systems (SEDDS). |
Experimental Protocols for Solubility Enhancement
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, increasing their apparent water solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with improved solubility and safety.
Objective: To prepare a this compound-HPβCD inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare an aqueous solution of HPβCD (e.g., 10% w/v) in deionized water.
-
Slowly add an excess amount of this compound powder to the HPβCD solution while stirring continuously.
-
Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The clear filtrate contains the soluble this compound-HPβCD complex.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Quantitative Data Example (Hypothetical):
| Formulation | Molar Ratio (Drug:HPβCD) | Apparent Solubility (µg/mL) | Fold Increase |
| This compound in Water | - | ~1 (estimated) | 1x |
| 1:1 Complex | 1:1 | 250 | 250x |
| 1:2 Complex | 1:2 | 550 | 550x |
Preparation of a Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. The reduction in particle size increases the surface area, leading to a higher dissolution rate.
Objective: To prepare a this compound nanosuspension by the precipitation method.
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, ethanol)
-
A stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in water)
-
High-speed homogenizer or sonicator
Methodology:
-
Dissolve this compound in a minimal amount of a suitable organic solvent to prepare a concentrated solution.
-
Prepare the stabilizer solution in water.
-
Inject the organic solution of this compound into the aqueous stabilizer solution under high-speed homogenization or sonication.
-
The rapid mixing causes the drug to precipitate as nanoparticles.
-
Continue homogenization/sonication for a specified period to ensure uniform particle size.
-
Remove the organic solvent under vacuum (e.g., using a rotary evaporator).
-
Characterize the nanosuspension for particle size, zeta potential, and drug content.
Quantitative Data Example (Hypothetical):
| Formulation Parameter | Value |
| Mean Particle Size | 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -25 mV |
| Drug Loading | 5 mg/mL |
| Saturation Solubility | 50 µg/mL |
Visualizations
Below are diagrams illustrating common workflows and concepts related to addressing solubility issues.
Caption: A general workflow for addressing the poor solubility of a compound like this compound.
References
minimizing interference in 4-Epi-curcumenol bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize interference in bioassays involving 4-Epi-curcumenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a natural sesquiterpenoid found in plants of the Curcuma genus.[1] It is an epimer of curcumenol, a compound known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3] Researchers study this compound to investigate its potential therapeutic properties.
Q2: I am observing unusually high cell viability in my MTT assay when treating with this compound. What could be the cause?
A2: This is a common issue when testing natural compounds like this compound. The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells. However, compounds with intrinsic reducing potential can directly reduce the MTT reagent, leading to a false-positive signal that suggests higher cell viability than is actually present.
Q3: How can I confirm if this compound is directly interfering with my MTT assay?
A3: To check for direct interference, you can run a cell-free control. Add this compound to your assay medium without any cells. If you observe a color change, it indicates that the compound is directly reducing the MTT salt.
Q4: Are there alternatives to the MTT assay that are less prone to interference from compounds like this compound?
A4: Yes, several alternative cell viability assays are available. The ATP assay, which measures the ATP level of viable cells, is a highly sensitive and reliable alternative.[4] Other options include the Resazurin (AlamarBlue) assay, which is a fluorescent-based method, and the DRAQ7 assay, which is suitable for brightly colored compounds.[5][6][7]
Q5: My fluorescence-based assay is showing high background. Could this compound be the cause?
A5: It is possible. Some natural products can exhibit autofluorescence, which can lead to high background signals in fluorescence-based assays.[8] To test for this, measure the fluorescence of this compound in the assay buffer at the excitation and emission wavelengths you are using, in the absence of any cells or other assay reagents.
Q6: What are the solubility properties of this compound?
A6: this compound, similar to its isomer curcumenol, is expected to have low water solubility.[2][9] It is generally soluble in organic solvents such as DMSO, ethanol, methanol, chloroform, and acetone.[9][10][11] When preparing stock solutions, it is recommended to dissolve the compound in an appropriate organic solvent first and then dilute it in the aqueous assay medium. Ensure the final concentration of the organic solvent in your assay is low and consistent across all wells to avoid solvent-induced artifacts.
Troubleshooting Guides
Guide 1: Troubleshooting False-Positives in MTT Assays
This guide provides a step-by-step approach to identify and mitigate interference in MTT assays when testing this compound.
Symptom: Unexpectedly high absorbance values in wells treated with this compound, suggesting increased cell viability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for MTT assay interference.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Experimental Verification |
| Direct reduction of MTT by this compound | Switch to a non-tetrazolium-based viability assay such as the ATP assay or a fluorescence-based assay like the Resazurin assay. | Compare the results from the MTT assay with those from an alternative assay. The alternative assay should show a dose-dependent decrease in viability that correlates with morphological changes observed under a microscope. |
| Compound Precipitation | Due to its low aqueous solubility, this compound may precipitate at higher concentrations, scattering light and leading to artificially high absorbance readings. | Visually inspect the wells for any precipitate. You can also try to centrifuge the plate before reading and see if the absorbance changes. |
| Interaction with Phenol (B47542) Red | Phenol red in the culture medium can sometimes interact with test compounds and affect absorbance readings. | Perform the assay in phenol red-free medium and compare the results to those obtained with phenol red-containing medium. |
Guide 2: High Background in Fluorescence-Based Assays
Symptom: High fluorescence intensity in blank and/or negative control wells, leading to a poor signal-to-noise ratio.
| Possible Cause | Recommended Solution | Experimental Verification |
| Autofluorescence of this compound | Measure the fluorescence of this compound in the assay buffer at the excitation/emission wavelengths of your assay. If significant, consider using a fluorescent probe with a different spectral profile or switch to a non-fluorescent assay format. | Run a control experiment with this compound in assay buffer without cells. A high signal indicates compound autofluorescence.[8] |
| Autofluorescence of Media | Use phenol red-free media for the assay. If possible, replace the media with PBS or a clear buffer solution during the final reading step. | Compare the background signal of phenol red-containing media to phenol red-free media in a cell-free setup. |
| Non-specific Binding of Fluorescent Probes | Ensure proper blocking steps are included in your protocol. Titrate the concentration of your fluorescent probe to find the optimal signal-to-noise ratio. | Include appropriate controls, such as unstained cells and cells stained with secondary antibody only (for immunofluorescence), to assess background levels. |
| Microplate Choice | Use black-walled, clear-bottom microplates for fluorescence assays to minimize well-to-well crosstalk. | Compare the background signal from a white or clear plate to a black plate using the same assay setup. |
Data Presentation
Table 1: Summary of Potential Interferences in this compound Bioassays
| Assay Type | Potential Interference | Mechanism | Recommended Mitigation |
| MTT Assay | False positive (increased viability) | Direct reduction of MTT tetrazolium salt by this compound. | Use alternative viability assays (ATP, Resazurin, DRAQ7).[4][5][6] |
| Fluorescence-Based Assays | High background | Autofluorescence of this compound. | Perform a compound autofluorescence check; use red-shifted fluorescent probes; switch to a non-fluorescent assay.[8] |
| Absorbance-Based Assays (General) | Inaccurate readings | Light scattering due to compound precipitation at high concentrations. | Ensure complete solubilization; check for precipitate formation; include appropriate blank controls. |
Experimental Protocols
Protocol: Measuring Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol is for an anti-inflammatory bioassay to assess the effect of this compound on nitric oxide production, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite (B80452) concentration using a standard curve generated with sodium nitrite.
Critical Steps for Minimizing Interference:
-
Compound Solubility: Ensure that this compound is fully dissolved in the culture medium. Visually inspect for any precipitation.
-
Color Interference: this compound is not expected to have significant color that would interfere with the Griess assay's absorbance reading. However, it is good practice to run a control with the highest concentration of this compound in cell-free medium with the Griess reagents to check for any background absorbance.
Mandatory Visualization
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways by Curcumenol
Curcumenol, a close structural analog of this compound, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[12][13][14][15] This diagram illustrates the potential mechanism of action for this compound.
Caption: Potential anti-inflammatory mechanism of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is Your MTT Assay the Right Choice? [promega.sg]
- 5. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 6. blog.quartzy.com [blog.quartzy.com]
- 7. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 8. benchchem.com [benchchem.com]
- 9. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS:350602-21-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Curcumenol | CAS:19431-84-6 | Manufacturer ChemFaces [chemfaces.com]
- 12. Curcumenol Inhibits Mast Cells Activation in Ovalbumin-Induced Anaphylaxis Model Mice through Modulation of the Fc Epsilon Receptor I Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dosage for In Vivo Studies with 4-Epi-curcumenol
Disclaimer: There is currently a limited amount of publicly available scientific literature specifically detailing in vivo studies, dosage optimization, pharmacokinetics, and toxicity of 4-Epi-curcumenol. Therefore, this technical support guide has been developed as a generalized framework. The information and protocols provided are based on data from closely related compounds, namely curcumenol (B1669339) and curcumin (B1669340) . Researchers should adapt these recommendations cautiously and consider them as a starting point for their own dose-finding and efficacy studies with this compound.
Frequently Asked Questions (FAQs)
Q1: We are starting our first in vivo experiment with this compound. What is a reasonable starting dose?
A1: Due to the lack of specific data for this compound, determining a precise starting dose requires a careful, stepwise approach. We recommend initiating a dose-ranging study based on in vitro data and information from related compounds. For instance, a 28-day oral toxicity study in rats for curcumol (B1669341) used doses of 250, 500, and 1000 mg/kg, indicating good tolerance up to 1000 mg/kg with some potential for hematotoxicity.[1][2] In an antitumor study in mice, isocurcumenol (B1253251) was effective at a much lower dose of 35.7 mg/kg.[3][4] For curcumin, in vivo efficacy in mouse cancer models has been observed at doses ranging from 20 mg/kg to 100 mg/kg, depending on the formulation and administration route.[5]
Given this range, a conservative starting point for a dose-escalation study could be in the range of 10-25 mg/kg, with subsequent cohorts receiving incrementally higher doses.
Q2: We are observing high toxicity and mortality in our initial animal cohort. What steps should we take?
A2: High toxicity is a clear indicator that the initial dose is above the Maximum Tolerated Dose (MTD).
Immediate Action: Immediately reduce the dose by 50-75% in the next experimental group.
Troubleshooting Steps:
-
Re-evaluate Allometric Scaling: If you extrapolated the starting dose from in vitro data, double-check the calculations and the species-specific scaling factors used.
-
Conduct a Dose-Ranging Study: A pilot study with a broader range of doses in a smaller number of animals is crucial to establish the MTD.
-
Assess Vehicle and Formulation: The vehicle used to dissolve or suspend this compound may be contributing to the toxicity. Assess the toxicity of the vehicle alone. Poor solubility can also lead to inconsistent dosing and potential toxicity. Consider reformulating your compound.
Q3: Our compound is not showing any efficacy, even at what we believe are high doses. What are the potential reasons?
A3: Lack of efficacy can be due to several factors, from suboptimal dosage to issues with the experimental model.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: It is critical to determine if the compound is being absorbed and reaching the target tissue in sufficient concentrations. The oral bioavailability of related compounds like curcumin is known to be very low. A pilot PK study to measure plasma and tissue concentrations of this compound over time is highly recommended.
-
Formulation and Bioavailability: Like curcumin, this compound may have poor aqueous solubility, leading to low absorption. Various formulation strategies, such as the use of nanoparticles or liposomes, have been shown to significantly improve the bioavailability of curcumin and could be considered for this compound.
-
Route of Administration: If oral administration is not effective, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, which can bypass first-pass metabolism and increase systemic exposure.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Animals in the Same Dose Group
-
Possible Cause: Improper formulation or administration. If the compound is not fully dissolved or is in an unstable suspension, each animal may receive a different effective dose.
-
Solution: Ensure your formulation protocol is robust and results in a homogenous and stable solution or suspension. Use techniques like sonication or vortexing to ensure complete dissolution or uniform suspension before each administration.
-
Possible Cause: Biological variability.
-
Solution: Increase the number of animals per group to reduce the impact of individual variations. Ensure that all animals are of the same age, sex, and genetic background and are housed under identical environmental conditions.
Issue 2: Unexpected Side Effects or Off-Target Toxicity
-
Possible Cause: The compound may have off-target effects that were not predicted by in vitro studies.
-
Solution: Conduct a comprehensive toxicological assessment. This should include daily observation of clinical signs (weight loss, lethargy, etc.), and at the end of the study, collection of blood for hematology and clinical chemistry analysis, as well as histopathological examination of major organs. A study on curcumol noted potential hematotoxicity, which could be a starting point for monitoring.
Data from Related Compounds
The following tables summarize quantitative data from in vivo studies on curcumenol and curcumin, which can serve as a reference for designing experiments with this compound.
Table 1: Summary of In Vivo Toxicity Studies of Curcumenol and Curcumin
| Compound | Animal Model | Route of Administration | Doses Tested | Duration | Key Findings |
| Curcumol | Rat | Oral | 250, 500, 1000 mg/kg/day | 28 days | No significant changes in body weight or food consumption. Potential for hematotoxicity. No apparent hepatic toxicity. |
| Curcumin | Mouse | Oral | 5,000 mg/kg | Acute | No clinical signs of toxicity or mortality observed. |
| Curcumin | Rat | Oral | 100, 500, 1,000 mg/kg/day | 90 days | No observable toxic effects at the highest dose. |
| Curcumin-loaded Nanocomplexes | Mouse | Oral | 0.1, 1.1, 11.0 g/kg | Acute | LD50 determined to be 8.9 g/kg. |
| Curcumin-loaded Nanocomplexes | Mouse | Oral | 0.09, 0.27, 0.8 g/kg/day | 6 months | Low and medium doses did not induce side effects. |
Table 2: Summary of In Vivo Pharmacokinetic and Efficacy Studies of Curcumenol and Curcumin
| Compound | Animal Model | Route of Administration | Dose(s) | Key Findings |
| Isocurcumenol | Mouse | Not specified | 35.7 mg/kg | Significantly reduced ascitic tumor and increased lifespan. |
| Curcumin | Rat | Oral | 500 mg/kg | Cmax: 0.06 µg/mL; Tmax: 14 minutes; Oral bioavailability: ~0.47%. |
| Curcumin | Rat | Intravenous | 10 mg/kg | Cmax: 3.14 µg/mL; Tmax: 5 minutes. |
| Curcumin | Rat | Oral | 250 mg/kg | Cmax: 9.92 - 17.79 ng/mL; Very low oral bioavailability (0.6% - 3.1%). |
| Liposomal Curcumin | Mouse | Intravenous | 1, 2, 5, 10, 20, 40 mg/kg | Minimum effective dose for tumor growth inhibition was 20 mg/kg. |
| Curcumin | Mouse | Intraperitoneal | 25 and 50 mg/kg | Effective in reducing Ehrlich ascites and solid tumor growth. |
| Curcumin | Mouse | Intraperitoneal | 100 mg/kg | Inhibited lung cancer growth. |
Experimental Protocols
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Group Size: Use a small group of animals (n=3-5 per group).
-
Dose Escalation: Based on available data, start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25, 50, 100, 250 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound via the intended route for your efficacy studies (e.g., oral gavage, IP injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in behavior. Record body weight daily.
-
Duration: Typically, this study lasts for 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% loss in body weight. At the end of the study, collect blood for hematology and clinical chemistry analysis and perform a gross necropsy.
Protocol 2: Pilot Pharmacokinetic (PK) Study
-
Animal Model: Use the same animal model as in your planned efficacy studies.
-
Group Size: n=3 animals per time point.
-
Dosing: Administer a single dose of this compound at a dose level below the MTD.
-
Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood to obtain plasma. At the final time point, collect target tissues.
-
Analysis: Quantify the concentration of this compound in plasma and tissue samples using a validated analytical method such as LC-MS/MS.
-
Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to understand the absorption, distribution, and clearance of the compound.
Visualizations
Caption: Experimental workflow for in vivo dosage optimization.
References
- 1. Safety Evaluation of Curcumol by a Repeated Dose 28-Day Oral Exposure Toxicity Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. safety-evaluation-of-curcumol-by-a-repeated-dose-28-day-oral-exposure-toxicity-study-in-rats - Ask this paper | Bohrium [bohrium.com]
- 3. Antitumour Effects of Isocurcumenol Isolated from Curcuma zedoaria Rhizomes on Human and Murine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Overcoming Resistance to 4-Epi-curcumenol in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Epi-curcumenol and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of resistance to this compound in cancer cells?
While direct studies on this compound resistance are emerging, mechanisms of resistance to structurally related compounds like curcumin (B1669340) can provide valuable insights. These mechanisms are complex and can involve:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[1][2] Curcumin has been shown to overcome multidrug resistance by inhibiting the activity of ABC transporters.[3]
-
Alterations in Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the effects of this compound. Key pathways implicated in resistance to curcuminoids include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its constitutive activation can promote resistance.[4][5] Curcumin has been shown to inhibit this pathway in various cancer cells.
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its persistent activation is a common mechanism of drug resistance. Curcumin and its analogues can suppress NF-κB activation.
-
JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Its dysregulation can contribute to drug resistance.
-
-
Suppression of Apoptosis: Cancer cells can evade drug-induced cell death by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and downregulating pro-apoptotic proteins (e.g., Bax, Bak). Curcumin has been observed to induce apoptosis by modulating the expression of these proteins.
-
Altered Drug Metabolism: Changes in the metabolic pathways within cancer cells can lead to the rapid detoxification and inactivation of this compound.
Q2: How can I determine if my cancer cell line has developed resistance to this compound?
The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the resistant cell line compared to the parental, sensitive cell line. This is determined using cell viability assays such as the MTT or CCK-8 assay.
Troubleshooting Guides
This section provides solutions to common experimental issues encountered when studying this compound resistance.
Issue 1: Unexpectedly High IC50 Value for this compound in a "Sensitive" Parental Cell Line
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure consistent cell plating density and growth phase. Cell density can affect drug response. Allow cells to attach and resume growth (typically 24-48 hours) before adding the drug. |
| Drug Integrity | Verify the purity and stability of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Assay Protocol | Optimize the duration of drug exposure. For some cell lines, a longer incubation time may be required to observe a cytotoxic effect. |
| Inherent Resistance | The cell line may have intrinsic resistance to this compound. Consider screening a panel of different cancer cell lines to find a more sensitive model. |
Issue 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| Cell Clumping | Ensure a single-cell suspension before plating to achieve uniform cell distribution in the wells. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and drug concentration. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Issue 3: Difficulty in Generating a this compound-Resistant Cell Line
| Possible Cause | Troubleshooting Step |
| Inappropriate Drug Concentration | Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the concentration in a stepwise manner over several weeks or months. |
| Insufficient Exposure Time | Resistance development can be a lengthy process. Be patient and maintain the cells under continuous drug pressure. |
| Cell Line Instability | Some cell lines may not be genetically stable enough to develop a consistent resistance phenotype. Consider using a different cell line. |
| Pulsed Treatment | An alternative to continuous exposure is a pulsed treatment, where cells are exposed to the drug for a period, followed by a recovery phase. This can sometimes be more effective at selecting for resistant populations. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes the continuous exposure method for developing a drug-resistant cell line.
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Monitor Cell Growth: Closely monitor the cells. Initially, a significant portion of the cells may die.
-
Subculture Surviving Cells: When the surviving cells reach 70-80% confluency, subculture them in the presence of the same drug concentration.
-
Stepwise Dose Escalation: Once the cells show stable growth at the current drug concentration, gradually increase the concentration of this compound.
-
Repeat Cycles: Repeat steps 4 and 5 for several months.
-
Confirm Resistance: Periodically, perform cell viability assays to compare the IC50 of the treated cells to the parental cells. A significant increase in the IC50 indicates the development of resistance.
-
Cryopreservation: Freeze aliquots of the resistant cells at different stages of development.
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Drug Resistance
The NF-κB pathway is a key regulator of cell survival and is often implicated in resistance to anticancer agents. This compound, similar to curcumin, may overcome resistance by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway in Drug Resistance
The PI3K/Akt pathway is another critical survival pathway that can be hyperactivated in resistant cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow for Investigating Resistance
This workflow outlines the steps to characterize the mechanisms of acquired resistance to this compound.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Curcumin reverses doxorubicin resistance via inhibition the efflux function of ABCB4 in doxorubicin-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Revisiting Curcumin in Cancer Therapy: Recent Insights into Molecular Mechanisms, Nanoformulations, and Synergistic Combinations | MDPI [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Curcumenol and its Epimer, 4-Epi-curcumenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcumenol (B1669339), a significant bioactive sesquiterpenoid isolated from the rhizomes of various Curcuma species, has garnered considerable attention for its diverse pharmacological activities. Its therapeutic potential spans anti-inflammatory, anticancer, and neuroprotective effects. In contrast, its stereoisomer, 4-Epi-curcumenol, remains largely uncharacterized in scientific literature, presenting a notable gap in the understanding of the structure-activity relationships within this class of compounds. This guide provides a comprehensive overview of the known bioactivity of curcumenol, supported by experimental data, and highlights the current lack of comparative data for this compound.
Quantitative Bioactivity Data
While extensive research has elucidated the bioactivity of curcumenol across various experimental models, there is a conspicuous absence of publicly available data for this compound. The following table summarizes key quantitative findings for curcumenol.
| Bioactivity | Compound | Assay/Model | Cell Line | Result (IC₅₀) | Reference |
| Anticancer | Curcumenol | Antiproliferative MTT Assay | MCF-7 (Breast Cancer) | 9.3 ± 0.3 µg/mL | [1] |
| Anti-inflammatory | Curcumenol | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | - | [2] |
| Anti-inflammatory | Curcumenol | TPA-induced mouse ear edema | - | - | [3][4][5] |
Note: The lack of data for this compound prevents a direct quantitative comparison.
Detailed Experimental Protocols
Anticancer Activity: Antiproliferative MTT Assay[1]
-
Objective: To determine the cytotoxic effect of curcumenol on human breast cancer cells (MCF-7).
-
Methodology:
-
Cell Culture: MCF-7 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of curcumenol for 48 hours.
-
MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution.
-
Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curve.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
-
Objective: To evaluate the effect of curcumenol on the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM medium supplemented with 10% FBS and antibiotics.
-
Treatment: Cells were pre-treated with various concentrations of curcumenol for a specified time before being stimulated with LPS (1 µg/mL) to induce NO production.
-
Griess Assay: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant was measured using the Griess reagent.
-
Data Analysis: The absorbance was measured at 540 nm, and the percentage of NO inhibition was calculated relative to the LPS-stimulated control group.
-
Signaling Pathways and Experimental Workflow
Curcumenol has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.
Caption: Proposed mechanism of Curcumenol's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for determining the inhibitory effect of Curcumenol on nitric oxide production.
Discussion and Future Directions
The available scientific literature robustly supports the bioactivity of curcumenol, particularly its anti-inflammatory and anticancer properties. Mechanistic studies have provided insights into its mode of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[2][6]
The most significant finding of this comparative guide is the striking lack of research on this compound. As an epimer of curcumenol, the spatial arrangement of a single substituent differs, which could profoundly impact its biological activity. Stereochemistry is a critical factor in drug-receptor interactions and overall pharmacological profile. Therefore, the absence of data for this compound represents a critical knowledge gap.
Future research should prioritize the isolation and biological evaluation of this compound. Direct, head-to-head comparative studies with curcumenol are essential to delineate the structure-activity relationships of these sesquiterpenoids. Such studies would not only enhance our fundamental understanding of the pharmacology of Curcuma species but also potentially unveil a novel bioactive compound with unique therapeutic properties. Key areas for investigation should include its cytotoxic effects on various cancer cell lines and its anti-inflammatory potential, mirroring the research conducted on curcumenol.
Conclusion
Curcumenol stands as a well-documented bioactive compound with promising therapeutic potential. However, a comprehensive understanding of the pharmacological profile of Curcuma sesquiterpenoids is incomplete without a thorough investigation of its stereoisomers. This guide underscores the urgent need for research into the bioactivity of this compound to enable a complete and informative comparison. Until such data becomes available, the full therapeutic potential of this class of natural products remains partially untapped.
References
- 1. Cytotoxic Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. Anti-inflammatory sesquiterpenes from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Potential of 4-Epi-curcumenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo anti-inflammatory effects of 4-Epi-curcumenol. Due to the current lack of direct in vivo studies on this compound, this document leverages available in vitro data and compares its potential efficacy with well-established anti-inflammatory agents and related sesquiterpenoid compounds isolated from Curcuma species. Detailed experimental protocols for common in vivo inflammation models are provided to facilitate future validation studies.
Executive Summary
This compound, a sesquiterpenoid from Zedoariae Rhizoma, has demonstrated potential as an inhibitor of nitric oxide production in vitro, suggesting possible anti-inflammatory properties. To validate these effects in a living organism, rigorous in vivo testing is necessary. This guide outlines the standard experimental models and compares the anticipated effects of this compound with those of Curcumenol, Curcumin, and the benchmark drugs Dexamethasone and Indomethacin.
Data Presentation: Comparative Anti-inflammatory Effects
The following tables summarize the anti-inflammatory effects of various compounds in established in vivo models. It is important to note that the data for this compound is extrapolated from in vitro findings and serves as a hypothetical projection for in vivo studies.
Table 1: Carrageenan-Induced Paw Edema Model
| Compound | Dosage | Route of Administration | Paw Edema Inhibition (%) | Key Cytokine/Mediator Modulation |
| This compound | To be determined | To be determined | Hypothesized to be dose-dependent | Potential inhibition of iNOS, COX-2 |
| Curcumin | 25-400 mg/kg | Oral | 30-59% | Inhibition of prostaglandin (B15479496) synthesis[1][2] |
| Dexamethasone | 1 mg/kg | Oral | Significant reduction | Inhibition of TNF-α, CXCL1[3] |
| Indomethacin | 10 mg/kg | Oral | 47-66% | Inhibition of prostaglandin synthesis[1][2] |
Table 2: Lipopolysaccharide (LPS)-Induced Inflammation Model
| Compound | Dosage | Route of Administration | Key Cytokine/Mediator Modulation | Organ Protection |
| This compound | To be determined | To be determined | Potential inhibition of TNF-α, IL-1β, IL-6 | To be determined |
| Curcumin | 10-50 mg/kg | Intraperitoneal, Oral | ↓ TNF-α, iNOS, TGF-β1 | Lung, Kidney, Brain[4][5][6] |
| Dexamethasone | 1 mg/kg | Subcutaneous | ↓ TNF-α, CXCL1 | Prevents endotoxin-induced lethality[7][8] |
| Curcumenol | Not available for in vivo LPS model | N/A | ↓ NO, IL-6, TNF-α, iNOS, COX-2 (in vitro)[9][10][11] | N/A |
Experimental Protocols
Detailed methodologies for two standard in vivo inflammation models are provided below to guide the validation of this compound.
Carrageenan-Induced Paw Edema in Rats/Mice
This model is widely used to assess acute inflammation.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats (180-220g) or Swiss albino mice (20-25g)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and this compound treatment groups (at least 3 doses).
-
Drug Administration: Administer this compound, vehicle, or positive control orally or intraperitoneally 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[7]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[12][13]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
(Optional) Biomarker Analysis: At the end of the experiment, euthanize the animals and collect paw tissue for analysis of inflammatory mediators such as TNF-α, IL-1β, and PGE2.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to evaluate the systemic inflammatory response and its effect on a specific organ.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Positive control (e.g., Dexamethasone, 1 mg/kg)
-
Vehicle control
-
C57BL/6 mice (8-10 weeks old)
-
Materials for bronchoalveolar lavage (BAL) and tissue homogenization
Procedure:
-
Animal Acclimatization and Grouping: As described in the previous protocol.
-
Drug Administration: Administer this compound, vehicle, or positive control (e.g., intraperitoneally) 1 hour before LPS challenge.
-
Induction of Lung Injury: Administer LPS (1-5 mg/kg) via intraperitoneal injection or intratracheal instillation.[2][8][14]
-
Monitoring: Monitor animals for signs of distress.
-
Sample Collection: At a predetermined time point (e.g., 6, 24, or 48 hours post-LPS), euthanize the animals.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting (total and differential) and cytokine analysis (e.g., TNF-α, IL-6).[8][14]
-
Tissue Collection: Harvest lung tissue for histological examination (to assess inflammatory cell infiltration and tissue damage) and for measuring myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).[2]
-
Data Analysis: Compare the inflammatory parameters between the different treatment groups and the vehicle control group.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow: Carrageenan-Induced Paw Edema
Experimental Workflow: LPS-Induced Acute Lung Injury
References
- 1. Anti-inflammatory sesquiterpenes from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.9. LPS-Induced Acute Lung Injury Mouse Model [bio-protocol.org]
- 3. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpras.com [ijpras.com]
- 7. inotiv.com [inotiv.com]
- 8. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 9. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
A Comparative Analysis of 4-Epi-curcumenol and Other Bioactive Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoids, a class of 15-carbon isoprenoids derived from the farnesyl pyrophosphate precursor, represent a rich source of bioactive natural products with diverse pharmacological activities. Among these, compounds isolated from medicinal plants of the Zingiberaceae family, such as Curcuma species, have garnered significant scientific interest. This guide provides a comparative analysis of the biological activities of several prominent sesquiterpenoids: 4-Epi-curcumenol, curcumenol, zerumbone, parthenolide (B1678480), and β-elemene.
While this compound is a known natural product isolated from Curcuma species, publicly available experimental data on its specific biological activities, such as anti-inflammatory, anticancer, and antioxidant effects, is currently limited.[1] Therefore, this guide will focus on a comprehensive comparison of its close structural isomer, curcumenol, alongside other well-researched sesquiterpenoids. The data presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Comparative Analysis of Biological Activities
The following sections and tables summarize the available quantitative data on the anti-inflammatory, anticancer, and antioxidant activities of curcumenol, zerumbone, parthenolide, and β-elemene.
Anti-inflammatory Activity
Sesquiterpenoids are well-documented for their potent anti-inflammatory properties, primarily through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Table 1: Comparative Anti-inflammatory Activity of Sesquiterpenoids
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Curcumenol | Nitric Oxide (NO) Production | BV-2 Microglia | Not specified, but significant inhibition at 2.5–20 μM | [2] |
| Zerumbone | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | ~14.7 µM | [3] |
| Parthenolide | IL-8 Secretion | 16HBE (bronchial epithelial) | Significant inhibition at 5 µM | [4] |
| β-Elemene | Not specified | Not specified | Not specified | [5] |
Note: Data for this compound is not currently available in published literature.
Anticancer Activity
Many sesquiterpenoids exhibit significant cytotoxic effects against various cancer cell lines, often by inducing apoptosis and inhibiting cell proliferation and metastasis.
Table 2: Comparative Anticancer Activity of Sesquiterpenoids
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Curcumenol | MDA-MB-231 | Triple-Negative Breast Cancer | 190.2 µM (24h), 169.8 µM (48h) | |
| 4T1 | Triple-Negative Breast Cancer | 98.76 µM (24h), 95.11 µM (48h) | ||
| Zerumbone | HepG2 | Hepatoma | 23.64 µM | |
| Parthenolide | MDA-MB-231 | Breast Cancer | ~11.0 µg/ml | |
| HepG2 | Liver Cancer | Not specified | ||
| β-Elemene | NCI-H1975 | Non-Small Cell Lung Cancer | Not specified, but inhibits proliferation |
Note: Data for this compound is not currently available in published literature.
Antioxidant Activity
The antioxidant potential of sesquiterpenoids is often evaluated by their ability to scavenge free radicals, a property that contributes to their overall protective effects against cellular damage.
Table 3: Comparative Antioxidant Activity of Sesquiterpenoids
| Compound | Assay | IC50 Value | Reference |
| Curcumenol | Not specified | Not specified | |
| Zerumbone | DPPH Radical Scavenging | Not specified, but shows activity | |
| Parthenolide | Not specified | Not specified | |
| β-Elemene | Not specified | Not specified |
Note: Data for this compound is not currently available in published literature. Curcumin, another compound from Curcuma longa, shows an IC50 of 14.46 ± 0.19 µg/mL in the DPPH assay.
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol is based on the Griess assay, which measures nitrite (B80452), a stable product of NO.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation. A group without LPS stimulation serves as a negative control.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO production inhibition is calculated relative to the LPS-only treated group.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, HepG2) are seeded in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubated overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
DPPH Solution Preparation: A fresh solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM) is prepared. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Reaction Mixture: In a 96-well plate, various concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined from a plot of scavenging percentage against the concentration of the compound.
Signaling Pathways and Mechanisms of Action
The biological activities of these sesquiterpenoids are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling Pathways
Curcumenol and parthenolide have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. Curcumenol suppresses the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and the subsequent expression of pro-inflammatory genes. Parthenolide also inhibits IκB kinase, leading to the stabilization of IκBα in the cytoplasm.
NF-κB Signaling Pathway Inhibition
Anticancer Signaling Pathways
Zerumbone and β-elemene have demonstrated anticancer effects through the modulation of pathways like MAPK and PI3K/Akt. Zerumbone can induce apoptosis and inhibit metastasis by regulating the MAPK signaling pathway. β-elemene has been shown to suppress tumor cell proliferation by inhibiting the PI3K/Akt/mTOR and MAPK pathways.
Anticancer Signaling Pathways
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening the biological activities of sesquiterpenoids.
Bioactivity Screening Workflow
Conclusion
Curcumenol, zerumbone, parthenolide, and β-elemene are sesquiterpenoids with well-documented anti-inflammatory, anticancer, and antioxidant activities. Their mechanisms of action often involve the modulation of critical cellular signaling pathways, making them promising candidates for further drug development. While this compound remains a structurally intriguing natural product, the current lack of publicly available bioactivity data highlights a significant knowledge gap. Further investigation into the pharmacological properties of this compound is warranted to determine if it shares the therapeutic potential of its isomer and other related sesquiterpenoids. This guide serves as a foundational resource for researchers, providing a comparative overview and detailed experimental methodologies to facilitate future studies in this exciting area of natural product research.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Curcumins as Potential Drug Candidates for Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Curcuma Sesquiterpenoids: A Comparative Guide to Curcumenol and Curcumin
A comprehensive analysis of the anticancer mechanisms of curcumenol (B1669339) and the extensively studied curcumin (B1669340), providing researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and visual signaling pathways to inform future research and therapeutic development.
While the specific anticancer mechanisms of 4-Epi-curcumenol remain to be elucidated in dedicated studies, significant research has focused on the therapeutic properties of the closely related sesquiterpenoid, curcumenol, and the well-known polyphenol, curcumin, both derived from plants of the Curcuma genus. This guide provides a comparative overview of the current understanding of the anticancer activities of curcumenol and curcumin, supported by experimental data and detailed methodologies.
Curcumenol: An Emerging Anticancer Agent
Curcumenol has demonstrated notable anticancer effects across various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis, ferroptosis, and the inhibition of key signaling pathways that drive cancer progression.
Mechanisms of Action:
-
Induction of Apoptosis and Cell Cycle Arrest: Curcumol, a closely related compound, has been shown to induce G0/G1 phase cell cycle arrest in colon cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the inactivation of the Akt/GSK3β/cyclin D1 pathway[1].
-
Induction of Ferroptosis: In lung cancer cells, curcumenol has been found to induce ferroptosis, a form of iron-dependent programmed cell death. This effect is mediated through the lncRNA H19/miR-19b-3p/FTH1 axis[2].
-
Inhibition of Malignant Progression and Metastasis: In triple-negative breast cancer (TNBC), curcumenol inhibits malignant progression and promotes ferroptosis by targeting the SLC7A11/NF-κB/TGF-β pathway[3]. It has also been shown to suppress the growth and epithelial-mesenchymal transition (EMT) of TNBC in vivo[3].
Comparative Performance:
A study on triple-negative breast cancer demonstrated that curcumenol significantly inhibited the growth of TNBC xenograft tumors in mice, an effect comparable to the standard chemotherapeutic drug paclitaxel (B517696) (PTX)[3].
| Compound | Dosage | Tumor Volume Inhibition | Reference |
| Curcumenol | 10 mg/kg | Significant inhibition | [3] |
| Paclitaxel | 10 mg/kg/week | Significant inhibition | [3] |
Curcumin: A Well-Established Multifaceted Anticancer Compound
Curcumin, the principal curcuminoid of turmeric, is one of the most extensively studied natural compounds for cancer therapy. Its anticancer effects are pleiotropic, targeting a wide array of signaling pathways and cellular processes.
Mechanisms of Action:
-
Induction of Apoptosis: Curcumin induces apoptosis in various cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, activates caspases, and induces the release of cytochrome c from mitochondria[4][5].
-
Cell Cycle Arrest: Curcumin can arrest the cell cycle at different phases (G0/G1, G1/S, or G2/M) depending on the cancer cell type, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs)[6][7][8].
-
Modulation of Signaling Pathways: Curcumin has been shown to interact with and modulate numerous key signaling pathways implicated in cancer, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by curcumin suppresses cancer cell proliferation, survival, and angiogenesis[9].
-
MAPK Pathway (ERK, JNK, p38): Curcumin can modulate the activity of MAPKs, leading to the induction of apoptosis and inhibition of cell proliferation[4][10].
-
NF-κB Pathway: Curcumin is a potent inhibitor of NF-κB activation, a key transcription factor involved in inflammation, cell survival, and proliferation[6].
-
Wnt/β-catenin Pathway: By inhibiting this pathway, curcumin can suppress the proliferation of cancer stem cells[6].
-
JAK/STAT Pathway: Curcumin can inhibit the activation of STAT3, a transcription factor that plays a critical role in tumor cell survival and proliferation[11].
-
Comparative Performance with Chemotherapeutic Agents:
Curcumin has been shown to have synergistic effects when combined with conventional chemotherapeutic drugs, often enhancing their efficacy and, in some cases, overcoming drug resistance.
| Combination Therapy | Cancer Type | Effect | Reference |
| Curcumin + 5-Fluorouracil | Colorectal Cancer | Enhanced anticancer effect, blocks epithelial-mesenchymal transition. | |
| Curcumin + Doxorubicin | Leukemia, Gastric Cancer | Potentiates the effect of doxorubicin, reverses chemoresistance. | |
| Curcumin + Paclitaxel | Breast Cancer | Enhances the anticancer effect of paclitaxel. | |
| Curcumin + Cisplatin | Various Cancers | Synergistic anticancer effects. | [2] |
| Curcumin + Gemcitabine | Pancreatic Cancer | Potentiates apoptosis induced by gemcitabine. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of curcumenol and curcumin are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., SW480, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of curcumenol or curcumin for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into control and treatment groups. Administer curcumenol, curcumin, or a control vehicle (e.g., intraperitoneally or orally) at the specified dosage and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers (Volume = 0.5 x length x width²).
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by curcumenol and curcumin in cancer cells.
Caption: Anticancer signaling pathways of Curcumenol.
Caption: Pleiotropic anticancer mechanisms of Curcumin.
References
- 1. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wcrj.net [wcrj.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Investigating the anti-tumoral effect of curcumin on the mice in which Ehrlich ascites and solid tumor is created - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Curcumin on Pro-angiogenic Factors in the Xenograft Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a curcumin analog as an anti-cancer agent inducing ER stress-mediated apoptosis in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cybermedlife.eu [cybermedlife.eu]
- 10. Curcumin suppresses colon cancer cell invasion via AMPK-induced inhibition of NF–κB, uPA activator and MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Synergistic Effects of 4-Epi-curcumenol with Known Antibiotics: A Comparative Guide
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the synergistic effects of 4-Epi-curcumenol when combined with known antibiotics. To date, no direct studies have been published that specifically investigate or quantify the synergistic antimicrobial activity of this compound. This guide, therefore, aims to present the available data on the closely related compound, curcumenol (B1669339), and to highlight the extensive research on curcumin (B1669340) as a proxy for the potential of compounds derived from the Curcuma genus, while clearly noting the absence of specific data for this compound.
Antibacterial Activity of Curcumenol
While research on the synergistic effects of this compound is not available, studies on the antibacterial properties of curcumenol, a related sesquiterpenoid, offer some insight. A study on curcumenol isolated from the rhizomes of Curcuma aeruginosa demonstrated moderate antibacterial activity against Salmonella typhi and weak activity against Escherichia coli.[1][2] However, in the same study, curcumenol was found to be inactive against the Gram-positive bacteria Bacillus cereus and Staphylococcus aureus.[1][2] Another review lists "anti-bactericidal" as a pharmacological effect of curcumenol, but does not provide specific data on its efficacy or potential for synergy with antibiotics.[3]
It is crucial to emphasize that these findings pertain to curcumenol and not this compound. The structural differences between these molecules could lead to significant variations in their biological activity.
Synergistic Potential: Insights from Curcumin
In contrast to the scarcity of data on this compound, the synergistic effects of curcumin, the principal curcuminoid of turmeric, with a wide array of antibiotics have been extensively studied. This research provides a valuable framework for the potential of other Curcuma-derived compounds.
Overview of Curcumin's Synergistic Activity
Curcumin has been shown to enhance the efficacy of various classes of antibiotics against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. This synergistic action is often attributed to curcumin's ability to disrupt bacterial cell membranes, inhibit biofilm formation, and modulate bacterial resistance mechanisms.
Quantitative Data on Curcumin-Antibiotic Synergy
The following tables summarize the quantitative data from various studies on the synergistic effects of curcumin. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 1 indicates an additive effect, 1 < FICI ≤ 4 indicates indifference, and FICI > 4 indicates antagonism.
Table 1: Synergistic Effects of Curcumin with Antibiotics against Gram-Positive Bacteria
| Bacterium | Antibiotic | Curcumin Concentration | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Curcumin (µg/mL) | FICI | Reference |
| Staphylococcus aureus (MRSA) | Oxacillin | 125-250 µg/mL | - | Markedly reduced | - | |
| Staphylococcus aureus (MRSA) | Ampicillin | 125-250 µg/mL | - | Markedly reduced | - | |
| Staphylococcus aureus | Gentamicin | 25 µg/mL | - | - | <0.5 | |
| Staphylococcus aureus | Amikacin | 25 µg/mL | - | - | <0.5 | |
| Staphylococcus aureus | Ciprofloxacin | 25 µg/mL | - | - | <0.5 |
Table 2: Synergistic Effects of Curcumin with Antibiotics against Gram-Negative Bacteria
| Bacterium | Antibiotic | Curcumin Concentration | Increase in Inhibition Zone (%) | FICI | Reference |
| Enterotoxigenic E. coli | Ceftazidime | 330 µg/mL | 74.2% | - | |
| Enterotoxigenic E. coli | Amoxicillin/Clavulanic acid | 330 µg/mL | 56.2% | - | |
| Enterotoxigenic E. coli | Cefotaxime | 330 µg/mL | 56.2% | - | |
| Diarrhea-causing bacteria | Cefotaxime | 125-1000 µg/mL | - | 0.03 - 0.14 |
Experimental Protocols for Assessing Synergy
The methodologies employed in the cited studies on curcumin provide a roadmap for future investigations into the synergistic potential of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a bacterium. This is a fundamental measurement for assessing antibacterial activity and is a prerequisite for synergy testing.
-
Broth Microdilution Method: This is a standard laboratory method where a serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC.
-
Agar (B569324) Dilution Method: In this method, the antimicrobial agent is incorporated into the agar medium at various concentrations. The surface of the agar is then inoculated with the test bacterium. The MIC is the lowest concentration of the agent that inhibits visible growth on the agar surface.
Synergy Testing
-
Checkerboard Assay: This is the most common method for determining synergy. It involves a two-dimensional array of serial dilutions of two antimicrobial agents (e.g., an antibiotic and this compound) in a microtiter plate. The FIC index is then calculated using the following formula:
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FICI = FIC of Drug A + FIC of Drug B
-
Disk Diffusion Method: This method involves placing antibiotic disks on an agar plate that has been inoculated with a lawn of bacteria. To test for synergy, the agar can be supplemented with a sub-inhibitory concentration of the compound of interest (e.g., this compound). An increase in the diameter of the zone of inhibition around the antibiotic disk compared to an agar plate without the compound suggests a synergistic interaction.
-
Time-Kill Assay: This dynamic method measures the rate of bacterial killing over time when exposed to antimicrobial agents alone and in combination. A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Potential Mechanisms of Synergy (Hypothetical for this compound)
Based on the mechanisms proposed for curcumin, the following diagram illustrates a hypothetical workflow for investigating the synergistic mechanism of this compound with an antibiotic.
Caption: Workflow for investigating the synergistic effects of this compound.
Conclusion and Future Directions
While the current body of scientific literature lacks specific data on the synergistic effects of this compound with known antibiotics, the extensive research on curcumin provides a strong rationale for investigating such potential. The demonstrated antibacterial activity of the related compound, curcumenol, further supports the need for dedicated studies on this compound.
Future research should focus on:
-
Determining the MIC of this compound against a broad panel of clinically relevant bacteria.
-
Systematically evaluating the synergistic effects of this compound with various classes of antibiotics using checkerboard assays and time-kill studies.
-
Elucidating the potential mechanisms of synergy by investigating its effects on bacterial membrane integrity, biofilm formation, and antibiotic resistance mechanisms.
Such studies are essential to unlock the potential of this compound as a valuable adjuvant in antibiotic therapy, potentially offering a new strategy to combat the growing threat of antimicrobial resistance.
References
A Comparative Guide to Analytical Methods for the Quantification of 4-Epi-curcumenol
Introduction
4-Epi-curcumenol, a sesquiterpenoid found in various medicinal plants of the Curcuma genus, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. The selection of an appropriate analytical method is paramount to ensure reliable results. Cross-validation of different analytical techniques is the process of comparing the performance of two or more methods to determine their interchangeability and to ensure consistency of results across different platforms. This guide provides a comparative overview of common analytical methods that can be employed for the quantification of this compound, offering a framework for researchers to compare and select the most suitable method for their specific needs. Due to the limited availability of published, validated methods specifically for this compound, this guide presents a generalized comparison based on typical performance characteristics of these methods for similar small molecules.
Comparison of Quantitative Performance
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and speed. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of a small molecule like this compound. The data presented here are illustrative and should be determined experimentally for each specific method.
| Performance Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (RSD%) | < 2% | < 5% | < 1.5% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | ~0.01-0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL | ~0.05-0.5 ng/mL |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the successful validation and cross-validation of analytical methods. Below are generalized methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of moderately polar and non-volatile compounds.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a small percentage of acid like formic or acetic acid to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find its wavelength of maximum absorbance (λmax).
-
Injection Volume: Typically 10-20 µL.
-
-
Sample Preparation:
-
Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to prepare calibration standards.
-
Sample Extraction: Depending on the matrix (e.g., plasma, plant extract), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed to isolate the analyte and remove interfering substances. The final extract is reconstituted in the mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 4-Epi-curcuenol, a derivatization step is often necessary to increase volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
-
Injection Mode: Splitless or split injection.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.
-
-
Sample Preparation and Derivatization:
-
Extraction: Similar to HPLC, an appropriate extraction method is used. The extract must be thoroughly dried as water can interfere with derivatization.
-
Derivatization: The dried extract is treated with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the polar hydroxyl group of this compound into a more volatile silyl (B83357) ether.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity and is considered the gold standard for bioanalytical quantification.
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column, often with smaller particle sizes (e.g., < 2 µm) for faster analysis.
-
Mobile Phase: Similar to HPLC-UV, typically a gradient of acetonitrile or methanol and water with formic acid.
-
Flow Rate: Dependent on the column dimensions, ranging from 0.2 to 0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.
-
Internal Standard: A stable isotope-labeled version of this compound or a structurally similar compound is highly recommended.
-
-
Sample Preparation: Similar to HPLC, with SPE being a common choice for cleaning up complex matrices like plasma or tissue homogenates.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
A Comparative Analysis of 4-Epi-curcumenol's Efficacy Against Commercial Anti-inflammatory and Anti-cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 4-Epi-curcumenol, a natural sesquiterpenoid, with established commercial drugs for anti-inflammatory and anti-cancer applications. This analysis is based on available preclinical data and aims to offer an objective overview to inform further research and development.
Executive Summary
This compound, often referred to as curcumenol (B1669339) in scientific literature, has demonstrated significant anti-inflammatory and anti-cancer properties in various preclinical studies. Its mechanism of action often involves the modulation of key signaling pathways such as NF-κB and MAPK. This guide presents a comparative analysis of curcumenol's efficacy against commonly used nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac (B195802), and the chemotherapeutic agent cisplatin (B142131). While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a preliminary assessment of its potential.
Anti-inflammatory Efficacy: this compound vs. NSAIDs
Curcumenol's anti-inflammatory effects are primarily attributed to its ability to inhibit pro-inflammatory mediators and signaling pathways. A common in vitro method to assess anti-inflammatory potential is the albumin denaturation assay, which mimics protein denaturation seen in inflammatory processes.
Table 1: Comparison of In Vitro Anti-inflammatory Activity
| Compound | Assay | IC50 Value (µg/mL) | Source |
| Curcumenol | Egg Albumin Denaturation | Not directly reported, but significant inhibition at 500 µg/mL[1] | [1] |
| Diclofenac Sodium | Egg Albumin Denaturation | 53.18 ± 0.29 | [1] |
| Ibuprofen | Egg Albumin Denaturation | 69.34 | [2] |
| Curcumin (B1669340) * | Egg Albumin Denaturation | 106.21 ± 0.53 | [1] |
Note: Curcumin is a structurally related compound often studied for its anti-inflammatory properties.
While a direct IC50 value for curcumenol in the albumin denaturation assay was not found in the reviewed literature, studies show significant inhibition of protein denaturation at tested concentrations[1]. Comparatively, diclofenac and ibuprofen show potent inhibition at lower concentrations in the same assay[1][2]. It is important to note that these values are from different studies and direct comparisons should be made with caution.
A clinical study comparing a curcumin formulation with diclofenac in patients with knee osteoarthritis found comparable efficacy in pain relief, with the curcumin group reporting fewer adverse effects[3][4][5]. Another study in a rat model of chronic inflammation showed that curcumin and ibuprofen both significantly reduced levels of the inflammatory mediator Interleukin-1beta[6].
Anti-cancer Efficacy: this compound vs. Cisplatin
Curcumenol has shown promise as an anti-cancer agent, particularly in lung cancer cell lines. Its cytotoxic effects are often evaluated using the MTT assay, which measures cell viability.
Table 2: Comparison of In Vitro Anti-cancer Activity in Lung Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value (µM) | Source |
| Curcumenol | A549, H2170 | Cell Viability | Not directly reported, but reduced viability at 10-40 µM | [2][7][8] |
| Cisplatin | A549 | MTT Assay | 4.3 (µg/mL) | [9] |
| Cisplatin | H460 | MTT Assay | 3.5 (µg/mL) | [9] |
| Curcumin | A549 | MTS Assay | 41 | [7][8] |
| Curcumin | H2170 | MTS Assay | 30 | [7][8] |
Note: Curcumin is a structurally related compound often studied for its anti-cancer properties.
Direct IC50 values for curcumenol in lung cancer cell lines from studies directly comparing it to cisplatin were not identified. However, studies on the combination of curcumin (a close analog) and cisplatin in non-small cell lung cancer (NSCLC) cell lines like A549 and H2170 showed that curcumin itself reduces cell viability at concentrations between 10-40 µM[2][7][8]. In comparison, cisplatin exhibits potent cytotoxicity at low micromolar concentrations in the same cell lines[9]. Interestingly, studies have shown that curcumin can enhance the efficacy of cisplatin, suggesting a potential synergistic effect[2][7][8][10][11].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: Curcumenol's anti-inflammatory action via NF-κB inhibition.
Caption: Cisplatin's mechanism of inducing apoptosis through DNA damage.
Experimental Workflows
Caption: Workflow for the in vitro albumin denaturation assay.
Caption: Workflow for the in vitro MTT cell viability assay.
Detailed Experimental Protocols
In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay
Objective: To determine the ability of a compound to inhibit protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compound (Curcumenol, Ibuprofen, Diclofenac) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of BSA or a 0.2% solution of egg albumin in PBS.
-
Prepare various concentrations of the test compounds.
-
The reaction mixture consists of 0.2 mL of egg albumin and 2.8 mL of PBS[1].
-
Add 2 mL of the varying concentrations of the test compound to the reaction mixture[1].
-
A control group is maintained without the test compound.
-
Incubate the mixtures at 37°C for 20 minutes[12].
-
Induce denaturation by heating the mixture at 70°C for 5 minutes in a water bath[1].
-
After cooling, measure the absorbance of the solutions at 660 nm[1].
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vitro Anti-cancer Activity: MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (Curcumenol, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the A549 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight[13].
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours)[13].
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C[13].
-
Remove the medium and add a solubilizing agent (e.g., 150 µL DMSO) to dissolve the formazan crystals[14].
-
Measure the absorbance at a wavelength of 540 nm using a microplate reader[13].
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Western Blot for NF-κB Activation
Objective: To determine the effect of a compound on the activation of the NF-κB signaling pathway.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture A549 cells and treat with the test compound for the desired time, with or without an inflammatory stimulus (e.g., TNF-α).
-
Lyse the cells and collect the protein extracts. For nuclear translocation studies, separate cytoplasmic and nuclear fractions.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated or total proteins is quantified to assess the activation of the NF-κB pathway.[15][16][17][18][19]
Conclusion
The available preclinical data suggests that this compound possesses both anti-inflammatory and anti-cancer properties. While it may not be as potent as some commercial drugs in in vitro assays, its favorable safety profile, as suggested by studies on the related compound curcumin, makes it an interesting candidate for further investigation. The potential for synergistic effects with existing chemotherapies like cisplatin is particularly noteworthy. Future research should focus on direct, head-to-head comparative studies under standardized conditions to more definitively establish the efficacy of this compound and its potential as a therapeutic agent.
References
- 1. Evaluation of antinociceptive, in-vivo & in-vitro anti-inflammatory activity of ethanolic extract of Curcuma zedoaria rhizome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. Safety and efficacy of curcumin versus diclofenac in knee osteoarthritis: a randomized open-label parallel-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of curcumin versus diclofenac in knee osteoarthritis: a randomized open-label parallel-arm study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of combination of curcuminoid complex and diclofenac versus diclofenac in knee osteoarthritis: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of inflammatory mediators by ibuprofen and curcumin treatment during chronic inflammation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin improves the efficacy of cisplatin by targeting cancer stem-like cells through p21 and cyclin D1-mediated tumour cell inhibition in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin improves the efficacy of cisplatin by targeting cancer stem-like cells through p21 and cyclin D1-mediated tumour cell inhibition in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Curcumin sensitizes lung cancer cells to cisplatin-induced apoptosis through superoxide anion-mediated Bcl-2 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Curcumin reverses cisplatin resistance in cisplatin-resistant lung caner cells by inhibiting FA/BRCA pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. rjptonline.org [rjptonline.org]
- 13. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Chemosensitization in non-small cell lung cancer cells by IKK inhibitor occurs via NF-κB and mitochondrial cytochrome c cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating 4-Epi-curcumenol as a Biomarker in Herbal Medicine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quality control and standardization of herbal medicine are critical for ensuring their safety and efficacy. The chemical complexity of herbal preparations necessitates the use of specific biomarkers for accurate identification and quantification. This guide provides a comprehensive comparison of 4-Epi-curcumenol as a potential biomarker for herbal medicines derived from Curcuma species, particularly Curcuma wenyujin, and evaluates its performance against other candidate biomarkers from the same plant material.
Introduction to this compound and its Significance
This compound is a sesquiterpenoid compound naturally occurring in various Curcuma species.[1][2] It is recognized for its various biological activities, including anti-inflammatory and antimicrobial properties.[2] As a unique constituent, its presence and concentration can serve as a valuable indicator of the quality and authenticity of certain herbal products.
Comparative Analysis of Biomarkers in Curcuma wenyujin
The selection of a suitable biomarker is paramount for the reliable quality control of herbal medicine. Besides this compound, other sesquiterpenoids and curcuminoids present in Curcuma wenyujin are also considered for this purpose. This section compares this compound with other prominent compounds found in the herb. The ideal biomarker should be specific to the target herb, present in sufficient quantities for reliable detection, and ideally, contribute to the plant's therapeutic effects.
A study on the simultaneous determination of multiple sesquiterpenes in Curcuma wenyujin provides a basis for comparing potential biomarkers.[3][4] Another study focusing on the quantitative analysis of sesquiterpenes offers further insights into alternative markers.
Table 1: Comparison of Potential Biomarkers in Curcuma wenyujin
| Biomarker | Chemical Class | Rationale for Use as a Biomarker | Key Advantages | Potential Limitations |
| This compound | Sesquiterpenoid | Characteristic component of Curcuma wenyujin. | Demonstrates biological activity. | May not be present in all Curcuma species, requiring species-specific validation. |
| Curcumin | Diarylheptanoid (Curcuminoid) | Major active constituent in many Curcuma species, extensively studied. | Well-established analytical methods and known therapeutic properties. | Content can vary significantly based on species, origin, and processing. Not specific to Curcuma wenyujin. |
| Germacrone | Sesquiterpenoid | A significant volatile component in Curcuma wenyujin. | Can be readily analyzed by GC and HPLC. | May be less stable than other non-volatile markers. |
| Furanodiene (B1217673) | Sesquiterpenoid | Another major sesquiterpenoid in Curcuma wenyujin. | Contributes to the characteristic aroma and potential bioactivity. | Susceptible to degradation during processing and storage. |
| β-Elemene | Sesquiterpenoid | Known for its anti-tumor activities and present in Curcuma wenyujin. | Has been developed as an anticancer drug, indicating significant bioactivity. | Concentration can be lower compared to other major sesquiterpenoids. |
Quantitative Data for Biomarker Validation
The validation of an analytical method is crucial to ensure its reliability for quantifying biomarkers. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following tables summarize the available quantitative data for this compound and selected alternative biomarkers based on High-Performance Liquid Chromatography (HPLC) and other analytical techniques.
Table 2: HPLC Validation Parameters for Sesquiterpenoid Biomarkers in Curcuma Species
| Parameter | This compound | Curdione | Germacrone | Furanodiene |
| Linearity Range (µg/mL) | Data not explicitly found for this compound | 1.2 - 24.2 | 0.8 - 16.8 | 1.5 - 29.4 |
| Correlation Coefficient (r²) | Data not explicitly found | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | Data not explicitly found | 0.12 | 0.08 | 0.15 |
| LOQ (µg/mL) | Data not explicitly found | 0.40 | 0.27 | 0.50 |
| Precision (RSD %) | Data not explicitly found | < 3% | < 3% | < 3% |
| Accuracy (Recovery %) | Data not explicitly found | 95.0 - 105.0 | 95.0 - 105.0 | 95.0 - 105.0 |
| Source |
Note: The table is populated with data from a study on multiple sesquiterpenes in Curcuma wenyujin. Specific validation data for this compound was not detailed in the available search results and would require dedicated experimental validation.
Table 3: MEEKC Validation Parameters for Sesquiterpenoid Biomarkers in Curcuma wenyujin
| Parameter | Curcumenol | Germacrone | Furanodiene | β-Elemene |
| Linearity Range (µg/mL) | 1.56 - 200 | 1.56 - 200 | 1.56 - 200 | 1.56 - 200 |
| Correlation Coefficient (r²) | 0.9996 | 0.9995 | 0.9991 | 0.9993 |
| LOD (µg/mL) | 0.20 | 0.18 | 0.22 | 0.15 |
| LOQ (µg/mL) | 0.78 | 0.78 | 0.78 | 0.78 |
| Precision (RSD %) | 2.1 - 3.5 | 2.3 - 3.8 | 2.5 - 4.1 | 1.9 - 3.2 |
| Accuracy (Recovery %) | 96.7 - 103.2 | 95.8 - 102.5 | 97.1 - 104.3 | 98.2 - 103.8 |
| Source |
Note: This table utilizes data from a study employing Microemulsion Electrokinetic Chromatography (MEEKC), offering an alternative analytical approach.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable biomarker quantification. Below are representative methodologies for the extraction and analysis of sesquiterpenoids from Curcuma species.
Protocol 1: Sample Preparation for HPLC Analysis of Sesquiterpenes
This protocol is based on the methodology for simultaneous determination of multiple sesquiterpenes in Curcuma wenyujin.
-
Sample Pulverization: Grind the dried rhizomes of Curcuma wenyujin into a fine powder (40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of methanol (B129727) as the extraction solvent.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Cool the extract to room temperature and replenish the lost weight with methanol.
-
-
Filtration: Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.
Protocol 2: HPLC Method for Sesquiterpene Quantification
This protocol is adapted from a validated method for analyzing sesquiterpenes in Curcuma species.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using Acetonitrile (A) and Water (B).
-
Start with a gradient of 40% A, increasing to 90% A over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a series of standard solutions of this compound and other reference compounds in methanol at known concentrations to establish calibration curves.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: Workflow for the validation of this compound as a biomarker.
Caption: Decision matrix for selecting an optimal biomarker for Curcuma wenyujin.
Conclusion
The validation of this compound as a biomarker for herbal medicines derived from Curcuma wenyujin is a promising approach for enhancing quality control. Its presence as a characteristic sesquiterpenoid offers a degree of specificity. However, for a comprehensive quality assessment, a multi-component analysis that includes other significant compounds like curcumin, germacrone, and furanodiene may be more robust. The choice of the most appropriate biomarker or set of biomarkers will depend on the specific application, the product matrix, and the regulatory requirements. Further research is needed to establish a complete set of validation data for this compound using standardized and widely available analytical methods like HPLC. This will solidify its position as a reliable biomarker for the quality control of Curcuma wenyujin and related herbal products.
References
A Head-to-Head Comparison of the Bioactivity of 4-Epi-curcumenol and Curcumin
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product chemistry and drug discovery, both 4-Epi-curcumenol and curcumin (B1669340) have garnered significant attention for their diverse biological activities. This guide provides a comprehensive head-to-head comparison of their bioactivities, focusing on their anticancer, anti-inflammatory, and antioxidant properties. It is important to note that while extensive data is available for curcumin, research specifically on the this compound stereoisomer is limited. Therefore, this comparison primarily utilizes data available for "curcumenol," with the caveat that these findings may not be fully representative of the specific this compound isomer.
Introduction to the Compounds
Curcumin , a bright yellow polyphenolic compound, is the principal curcuminoid found in the rhizome of turmeric (Curcuma longa)[1]. It has been extensively studied for its wide array of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties[1]. However, its clinical application is often hindered by poor bioavailability.
This compound is a sesquiterpenoid alcohol. While specific data for the this compound stereoisomer is scarce, "curcumenol" has been isolated from various plants, including Curcuma zedoaria, and has demonstrated anticancer, anti-inflammatory, and antioxidant activities[2][3].
Quantitative Bioactivity Comparison
The following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and antioxidant activities of curcumin and curcumenol (B1669339).
Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Curcumin | SW480 (Colon) | MTT | 13.31 µM | [4] |
| HT-29 (Colon) | MTT | 10.26 µM | [4] | |
| HCT116 (Colon) | MTT | 11.53 µM | [4] | |
| Curcumenol | MCF-7 (Breast) | MTT | 9.3 ± 0.3 µg/mL | [5] |
| 4T1 (Breast) | CCK-8 | 98.76 µM (24h) | [6] | |
| MDA-MB-231 (Breast) | CCK-8 | 190.2 µM (24h) | [6] |
Anti-inflammatory Activity
| Compound | Assay | Target | IC50 Value | Reference |
| Curcumin | NF-κB Reporter Gene | NF-κB Inhibition | ~15 µM (BAT8, an analogue) | [7] |
| IL-1β, IL-6, COX-2 Gene Expression | Gene Expression Inhibition | < 2 µM | [8] | |
| Curcumenol | Not specified | Not specified | Not specified |
Antioxidant Activity
| Compound | Assay | IC50 Value | Reference | |---|---|---|---|---| | Curcumin | DPPH Radical Scavenging | 53 µM |[6] | | | DPPH Radical Scavenging | 48.93 µg/mL |[9] | | | ABTS Radical Scavenging | 18.54 µg/mL |[10] | | Curcumenol | DPPH Radical Scavenging | Not specified |[11] |
Note: While a DPPH assay was performed on curcumenol, a specific IC50 value was not provided in the available source.
Experimental Protocols
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., curcumin or curcumenol) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
-
Cell Culture: Use a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Compound Pre-treatment: Treat the cells with different concentrations of the test compound for a specific duration.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway. Calculate the IC50 value for inhibition.
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.
-
Calculation of Scavenging Activity: The scavenging activity is calculated as the percentage of DPPH radical inhibition.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals, is then determined.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Curcumin and Curcumenol
Caption: Key signaling pathways modulated by Curcumin and Curcumenol.
Experimental Workflow for Bioactivity Screening
Caption: General experimental workflow for comparative bioactivity analysis.
Conclusion
This guide provides a comparative overview of the bioactivities of curcumin and curcumenol, with the understanding that data for the specific this compound stereoisomer is limited. Curcumin exhibits potent anticancer, anti-inflammatory, and antioxidant activities, supported by a wealth of experimental data and a well-characterized mechanism of action involving the modulation of multiple signaling pathways. Curcumenol also demonstrates promising bioactivities in these areas, although the available quantitative data is less extensive.
For drug development professionals, curcumin remains a highly investigated lead compound, with ongoing efforts to improve its bioavailability. Curcumenol, and by extension this compound, represents a less explored but potentially valuable natural product. Further research is critically needed to isolate and characterize the specific bioactivities of this compound to fully understand its therapeutic potential and to enable a more direct and accurate comparison with curcumin. This will require dedicated studies to generate quantitative data (e.g., IC50 values) for its various biological effects and to elucidate the specific signaling pathways it modulates.
References
- 1. mdpi.com [mdpi.com]
- 2. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. abcam.cn [abcam.cn]
- 5. Cytotoxic Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 8. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scitepress.org [scitepress.org]
- 11. researchgate.net [researchgate.net]
Assessing the Reproducibility of 4-Epi-curcumenol's Effects in Different Cell Lines: A Comparative Guide
Disclaimer: Scientific literature extensively covers the biological activities of curcumenol (B1669339) and curcumin. However, specific research on the 4-Epi-curcumenol isomer is limited. This guide, therefore, leverages available data on curcumenol as a close structural analogue to provide insights into its potential effects and reproducibility across different cell lines. Researchers should consider that stereochemistry can significantly influence biological activity, and these findings should be cautiously interpreted and experimentally verified for this compound.
This guide provides a comparative analysis of curcumenol's effects on various cancer cell lines, focusing on its anti-proliferative and pro-apoptotic properties. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Quantitative Data Summary
The cytotoxic effects of curcumenol have been evaluated in several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for assessing its potency. The following table summarizes the reported IC50 values for curcumenol in different cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| 4T1 | Triple-Negative Breast Cancer | 24 | 98.76 | [1] |
| 48 | 95.11 | [1] | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 190.2 | [1] |
| 48 | 169.8 | [1] | ||
| AGS | Stomach Cancer | Not Specified | 212 - 392 |
Experimental Protocols
The reproducibility of scientific findings heavily relies on detailed and standardized experimental protocols. Below are methodologies commonly employed in the cited studies to assess the effects of curcumenol on cancer cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., 4T1, MDA-MB-231) are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.[1]
-
Treatment: Cells are treated with various concentrations of curcumenol (e.g., 0, 6.25, 12.5, 25, 50, 100, 200, and 400 µM) for specific durations (e.g., 24 and 48 hours).[1]
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated by nonlinear regression analysis of the dose-response curves.[1]
Apoptosis Analysis (Western Blot)
-
Cell Lysis: Following treatment with curcumenol, cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., BAX, BCL-2, cleaved caspase-3, cleaved caspase-9).[1]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Curcumenol has been shown to modulate several signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The following diagrams illustrate some of the key pathways and a general experimental workflow for assessing the effects of a compound like curcumenol.
References
Safety Operating Guide
Proper Disposal Procedures for 4-Epi-curcumenol
Hazard Assessment and Classification
Without a specific SDS, a complete hazard profile for 4-Epi-curcumenol is undetermined. It is known to be a natural product derived from plants of the Curcuma genus[1]. SDS for similar compounds, like curcumin (B1669340) and turmeric extract, suggest low toxicity, classifying them as potential mild skin and eye irritants[2][3][4]. However, this information should be used for context only and not as a substitute for a formal hazard assessment. The primary principle is to prevent the release of chemical substances into the environment by avoiding drain or regular trash disposal unless explicitly permitted[2][5].
Table 1: Hazardous Waste Characteristic Profile for this compound
| Characteristic | EPA Criteria | Status for this compound | Disposal Guideline |
| Ignitability | Liquids with flash point < 140°F, solids capable of spontaneous combustion, or oxidizers. | Data Not Available | Assume it is non-ignitable but keep away from open flames and strong oxidizers. |
| Corrosivity | Aqueous solutions with pH ≤ 2 or ≥ 12.5. | Not Applicable (Solid) | Neutralize any solutions before disposal preparation. |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases when mixed with water. | Data Not Available | Assume stable under normal conditions, but do not mix with other waste chemicals. |
| Toxicity | Harmful or fatal when ingested or absorbed; contains specific regulated contaminants. | Data Not Available | Handle as a toxic substance. Avoid generating dust and prevent inhalation or ingestion. |
Step-by-Step Disposal Protocol
This protocol provides a general, step-by-step plan for the safe disposal of this compound and its associated waste, assuming it must be managed by a professional hazardous waste disposal service.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn.
-
Gloves: Nitrile rubber or other chemical-resistant gloves[2].
-
Eye Protection: Splash-resistant safety goggles[6].
-
Lab Coat: Standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use an approved/certified dust respirator[3].
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions[5].
-
Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), and place them in a designated chemical waste container.
-
Liquid Waste: If this compound was used in a solvent, collect the solution in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless permitted by your EHS office.
-
Sharps: Any sharps (needles, contaminated broken glass) must be placed in a designated puncture-resistant sharps container[5].
Step 3: Containerization
All chemical waste must be stored in appropriate containers.
-
Compatibility: The container must be chemically compatible with the waste[5]. For solid this compound, a high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-top cap is suitable.
-
Condition: Containers must be in good condition, free from leaks or damage[3].
-
Headroom: Do not overfill containers. Leave at least one inch of headroom to allow for expansion[6].
Step 4: Labeling
Properly label all waste containers immediately upon starting waste accumulation.
-
Contents: Clearly write the full chemical name, "this compound". Do not use abbreviations.
-
Hazard Information: Indicate any known hazards. Since the hazards are not fully determined, it is prudent to mark it as "Caution: Chemical Waste."
Step 5: Storage in a Satellite Accumulation Area (SAA)
Store the prepared waste container in a designated SAA until it is ready for pickup.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel[3][6].
-
Containment: Keep the container closed at all times except when adding waste[5][6]. Secondary containment is recommended to catch any potential leaks.
-
Inspection: Inspect the SAA weekly for any signs of container leakage[6].
Step 6: Arrange for Professional Disposal
-
Contact EHS: Once the container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but institutional rules may vary), contact your institution's EHS office to schedule a hazardous waste pickup[1][6].
-
Documentation: Complete any waste pickup request forms required by your institution, providing accurate information about the container's contents[3].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Chemical Waste Disposal Decision Workflow.
References
Personal protective equipment for handling 4-Epi-curcumenol
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Epi-curcumenol (CAS No. 350602-21-0) was not publicly available during this literature search. The following guidance is synthesized from safety data for the broader class of sesquiterpenoids, related curcuminoid compounds, and standard laboratory safety protocols. It is imperative to consult the specific SDS provided by your supplier and to perform a risk assessment for your specific experimental conditions.
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a sesquiterpenoid natural product.[1] While specific toxicity data is limited, related compounds like curcuminoids are known to be mild skin and eye irritants.[2][3] Sesquiterpenoids as a class can cause allergic reactions in some individuals.[4] Therefore, a cautious approach is warranted.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. | Protects against potential eye irritation from dust or splashes.[3][5] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). | Prevents skin contact, which may cause mild irritation or allergic reaction.[3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. Use a NIOSH-approved respirator if generating dust or aerosols. | Minimizes inhalation of the compound, which may cause respiratory tract irritation.[3][6] |
Quantitative Toxicity Data (for Related Compounds)
No specific LD50 data was found for this compound. The table below summarizes acute toxicity data for related curcuminoid mixtures, which suggests low acute toxicity.
| Compound/Mixture | Test Animal | Route | LD50 Value | Classification |
| Demethylated Curcuminoids | Rat | Oral | > 5000 mg/kg | Low Acute Toxicity[2] |
| Demethylated Curcuminoids | Rabbit | Dermal | > 2000 mg/kg | Low Acute Toxicity[2] |
| Curcuminoid-Essential Oil Complex | Rat/Mouse | Oral | > 5000 mg/kg | Low Acute Toxicity[7] |
| Curcumin (B1669340) | Rat | Oral | > 5000 mg/kg | Low Acute Toxicity[8] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Methodology:
-
Preparation:
-
Designate a specific, well-ventilated work area, such as a chemical fume hood, especially when handling the powder form to avoid creating dust.[9]
-
Before handling, put on all required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
Gather all necessary equipment, including spatulas, weigh boats, solvent, and containers.
-
Ensure a chemical spill kit is readily accessible.
-
-
Handling:
-
Retrieve the this compound container from its storage location (typically -20°C for powder).[10]
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of the compound. Avoid generating dust. If the compound is a solid, use techniques that minimize aerosolization.
-
Prepare the solution by slowly adding the solvent to the compound.
-
-
Post-Handling & Cleanup:
-
Once the experimental work is complete, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.
-
Proceed to the disposal plan outlined below.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
All waste must be handled in accordance with federal, state, and local regulations. Contamination of this product may alter waste management options.
Waste Disposal Workflow
Caption: Waste stream segregation for this compound.
Methodology:
-
Solid Waste:
-
Place all non-sharp, contaminated disposable items (e.g., gloves, weigh paper, paper towels) into a designated solid chemical waste container.
-
This container must be clearly labeled with "Solid Chemical Waste" and a list of its contents.
-
-
Liquid Waste:
-
Collect all unused solutions or liquid waste containing this compound in a sealable, chemical-resistant liquid waste container.
-
Label the container appropriately, indicating the chemical name and solvents used. Do not pour down the drain.[9]
-
-
Empty Containers:
-
Original product containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste.
-
Handle the cleaned, empty container as per institutional guidelines.
-
-
Final Disposal:
-
All waste containers must be sealed and stored in a designated satellite accumulation area.
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office.
-
References
- 1. This compound | 350602-21-0 | APA60221 | Biosynth [biosynth.com]
- 2. Safety and toxicological evaluation of demethylatedcurcuminoids; a novel standardized curcumin product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Systematic and comprehensive investigation of the toxicity of curcuminoid-essential oil complex: A bioavailable turmeric formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
